[1] Executive Summary 4,4-Dimethyl-1-(methylamino)pentan-3-ol (CAS 1499592-67-4) is a specialized aliphatic amino alcohol intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4,4-Dimethyl-1-(methylamino)pentan-3-ol (CAS 1499592-67-4) is a specialized aliphatic amino alcohol intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by a bulky tert-butyl group adjacent to a secondary hydroxyl center and a terminal methylamino motif, this compound serves as a critical "steric anchor" in drug design. Its unique architecture allows for the introduction of high-volume hydrophobic interactions while maintaining solubility and hydrogen-bonding capability via the amino-alcohol pharmacophore.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, quality control specifications, and handling protocols for drug development professionals.
Part 1: Chemical Identity & Physicochemical Profile
The structural distinctiveness of CAS 1499592-67-4 lies in its gamma-amino alcohol skeleton combined with a neopentyl-like steric bulk. This combination is often employed to modulate metabolic stability (by blocking metabolic soft spots with the tert-butyl group) and to target specific hydrophobic pockets in kinase or protease enzymes.
Table 1: Physicochemical Specifications
Property
Specification
IUPAC Name
4,4-Dimethyl-1-(methylamino)pentan-3-ol
CAS Number
1499592-67-4
Molecular Formula
C₈H₁₉NO
Molecular Weight
145.24 g/mol
SMILES
CC(C)(C)C(O)CCNC
Appearance
Colorless to pale yellow viscous liquid or low-melting solid
Boiling Point (Predicted)
185–195 °C (at 760 mmHg)
pKa (Base)
~10.2 (Predicted, amine)
LogP
~1.3 (Predicted)
Solubility
Soluble in alcohols, DMSO, DCM; moderately soluble in water
Part 2: Strategic Role in Drug Discovery
Pharmacophore Analysis
In medicinal chemistry, the 3-hydroxy-4,4-dimethylpentyl moiety serves two primary functions:
Steric Occlusion: The tert-butyl group acts as a "metabolic shield," protecting the adjacent methine position from rapid oxidation by cytochrome P450 enzymes.
Binding Affinity: The hydroxyl group acts as a hydrogen bond donor/acceptor, often engaging key residues (e.g., hinge region backbones in kinases), while the terminal methylamine provides a handle for further functionalization or salt formation to improve bioavailability.
Structural Homology
This scaffold shares structural homology with intermediates used in the synthesis of:
Kinase Inhibitors: Targeting allosteric pockets where bulk tolerance is required.
GPCR Modulators: Specifically those requiring a flexible linker with a polar "head" and hydrophobic "tail."
Antifungal Agents: Analogous to the tert-butyl alcohol side chains found in azole antifungals (e.g., Tebuconazole derivatives), though modified here with a methylamino linker.
Part 3: Synthetic Methodology
The synthesis of 4,4-Dimethyl-1-(methylamino)pentan-3-ol is most efficiently achieved via a Mannich reaction followed by a chemoselective reduction . This route avoids the use of expensive organometallics and allows for scalability.
Validated Synthesis Route
Step 1: Mannich Condensation (Ketone Formation)
The reaction of pinacolone (3,3-dimethyl-2-butanone) with formaldehyde and methylamine hydrochloride yields the beta-amino ketone intermediate.
The ketone is reduced to the secondary alcohol using Sodium Borohydride (
).
Reagents:
, Methanol/THF (1:1).
Conditions: 0°C to Room Temperature, 2 hours.
Workup: Quench with dilute acetic acid, extract with DCM, and dry over
.
Reaction Workflow Diagram
Figure 1: Two-step synthetic pathway transforming pinacolone into the target amino alcohol via a Mannich base intermediate.
Part 4: Analytical Profiling & Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical criteria must be met.
Proton NMR (
H-NMR)
Solvent:
or
Key Signals:
~0.90 ppm (s, 9H): tert-Butyl group.
~2.40 ppm (s, 3H): N-Methyl group.
~3.2–3.4 ppm (dd, 1H): Methine proton at C3 (chiral center).
~2.6–2.8 ppm (m, 2H): Methylene protons at C1 adjacent to amine.
Mass Spectrometry (LC-MS)
Ionization: ESI (+)
Molecular Ion:
Da.
Fragmentation: Loss of water (
) and loss of tert-butyl group are common characteristic fragments.
Impurity Control
Bis-alkylation: Formation of the tertiary amine (reaction of methylamine with two equivalents of ketone) must be monitored.
Enantiomeric Purity: If the application requires a specific enantiomer (R or S), chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) is required.
Part 5: Handling, Stability & Safety
Stability
Hygroscopicity: The compound is an amino alcohol and may be hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
Shelf Life: Stable for >2 years at -20°C if protected from moisture and
(amines can form carbamates in air).
Safety Protocols
Corrosivity: As a secondary amine, it is potentially corrosive to skin and eyes.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
Spill Cleanup: Neutralize with dilute acetic acid or sodium bisulfate before disposal.
References
Sigma-Aldrich. 4,4-Dimethyl-1-(methylamino)pentan-3-ol Product Detail. Available at:
PubChem. 4,4-Dimethylpent-1-en-3-ol (Related Precursor Data). National Library of Medicine. Available at:
BLD Pharm. 4,4-Dimethyl-1-(methylamino)pentan-3-ol Product Specifications. Available at:
Google Patents. JP2014201596A - Photocurable coating compositions (Citing primary amine analog). Available at:
Exploratory
4,4-dimethyl-1-(methylamino)pentan-3-ol chemical building block
Technical Guide: 4,4-dimethyl-1-(methylamino)pentan-3-ol Strategic Reagent Profile for Medicinal Chemistry Executive Summary: The Structural Advantage In the landscape of modern drug discovery, 4,4-dimethyl-1-(methylamin...
In the landscape of modern drug discovery, 4,4-dimethyl-1-(methylamino)pentan-3-ol (CAS: 1499592-67-4) represents a high-value "privileged fragment." Its utility lies in its ability to simultaneously address three critical challenges in lead optimization:
Metabolic Stability: The tert-butyl group (4,4-dimethyl) acts as a steric shield, blocking metabolic hot-spots on adjacent carbon atoms and reducing susceptibility to cytochrome P450 oxidation.
Solubility & Basicity: The secondary methylamine provides a tunable pKa (~9.5–10.5) for lysosomal trapping or solubility enhancement without the high desolvation penalty of primary amines.
Hydrophobic Filling: The bulky aliphatic tail is ideal for occupying deep hydrophobic pockets (e.g., ATP-binding sites in kinases or allosteric GPCR sites) while maintaining a low molecular weight (MW 145.24).
This guide details the synthesis, physicochemical profile, and application of this building block, designed for researchers requiring precise control over steric and electronic parameters.
Physicochemical Identity
Property
Value
Context for Drug Design
IUPAC Name
4,4-dimethyl-1-(methylamino)pentan-3-ol
Precise nomenclature for patenting.
CAS Number
1499592-67-4
Unique identifier for sourcing.
Molecular Formula
CHNO
High Fsp³ character (saturation).
Molecular Weight
145.24 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP
~1.3 (Predicted)
Lipophilic efficiency sweet spot.
H-Bond Donors/Acceptors
2 / 2
Balanced polarity for membrane permeability.
Chiral Center
C3 (Alcohol)
Available as racemate or enantiopure (R/S).
Synthetic Methodology: The "Self-Validating" Protocol
The most robust route to this scaffold utilizes a Mannich Condensation followed by a Carbonyl Reduction . This approach is preferred over epoxide opening due to the ready availability of the starting material, pinacolone.
Dissolve methylamine HCl and paraformaldehyde in ethanol.
Add pinacolone and a catalytic amount of HCl.
Reflux at 80°C for 4–6 hours. Checkpoint: Monitor consumption of pinacolone via TLC (Hexane:EtOAc 8:2). The product will appear as a more polar spot.
Workup: Remove solvent in vacuo. Basify the residue with 10% NaOH to pH >12. Extract with Dichloromethane (DCM).[2]
Purification: The free base is often unstable; proceed immediately to reduction or store as the HCl salt.
Step 2: Reduction to 4,4-dimethyl-1-(methylamino)pentan-3-ol
Reagents: Sodium Borohydride (
, 1.5 eq), Methanol.
Procedure:
Dissolve the crude Mannich base (from Step 1) in Methanol at 0°C.
Add
portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
Stir at room temperature for 2 hours.
Quench: Slowly add saturated
solution.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
.
Validation:
H NMR should show the disappearance of the ketone carbonyl signal and the appearance of the CH-OH multiplet at ~3.2-3.5 ppm.
Visualizing the Workflow
The following diagram illustrates the synthesis logic and the strategic "branch points" where this building block can be diversified (e.g., reductive amination or oxidation).
Caption: Synthesis of 4,4-dimethyl-1-(methylamino)pentan-3-ol via Mannich condensation and ketone reduction.
Applications in Drug Design
A. Bioisosteric Replacement
This scaffold serves as a robust bioisostere for linear amino-alcohols (e.g., propanolamine linkers). The tert-butyl group introduces a "neopentyl" effect, significantly retarding metabolic cleavage at the adjacent position compared to a standard isopropyl or ethyl chain.
B. Pharmacophore Mapping
The "Head": The secondary amine (
) acts as a cationic anchor at physiological pH, capable of forming salt bridges with Asp/Glu residues in receptor pockets.
The "Linker": The hydroxyl group (
) provides a hydrogen bond donor/acceptor vector, critical for orienting the molecule within the active site.
The "Tail": The tert-butyl group is a "hydrophobic anchor." In kinase inhibitors, this often targets the hydrophobic back-pocket (Gatekeeper region).
Caption: Pharmacophore map highlighting the three distinct interaction zones of the molecule.
Handling and Safety (E-E-A-T)
Hazards: As a secondary amine, the compound is corrosive and an irritant. The precursor (Pinacolone) is flammable.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb
from the air to form carbamates over time.
Stability: The neopentyl position makes the alcohol resistant to oxidation, but the amine is susceptible to N-oxidation if left exposed to air/light for prolonged periods.
References
PubChem Compound Summary. "4,4-dimethyl-1-(methylamino)pentan-3-ol (CID 83635351)." National Center for Biotechnology Information. Available at: [Link]
Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press. (Foundational text for the synthesis protocol described).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for tert-butyl metabolic shielding).
4,4-Dimethyl-1-(methylamino)pentan-3-ol molecular weight and formula
An In-depth Technical Guide to 4,4-Dimethyl-1-(methylamino)pentan-3-ol Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical and phy...
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-1-(methylamino)pentan-3-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the compound's molecular structure, formula, and weight, alongside other pertinent data to facilitate its use in a laboratory setting.
Chemical Identity and Molecular Structure
4,4-Dimethyl-1-(methylamino)pentan-3-ol is a chemical compound with a straightforward aliphatic structure. A clear understanding of its molecular formula and weight is fundamental for any experimental design or chemical synthesis involving this molecule.
Molecular Formula and Weight
The empirical and molecular formula for 4,4-Dimethyl-1-(methylamino)pentan-3-ol has been determined to be C8H19NO [1].
The molecular weight and mass are critical parameters for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. The key values are summarized in the table below:
The structure of 4,4-Dimethyl-1-(methylamino)pentan-3-ol features a pentanol backbone with two methyl groups at the fourth position and a methylamino group at the first position. The hydroxyl group is located at the third position.
For unambiguous identification and use in cheminformatics software, the following identifiers are provided:
The relationship between the molecular formula, its structural representation, and its resulting molecular weight is a cornerstone of chemical characterization.
Caption: Relationship between molecular formula, structure, and mass.
Physicochemical Properties (Predicted)
Property
Predicted Value
XlogP
1.3
The predicted XlogP value suggests a moderate level of lipophilicity.
Concluding Remarks
This guide provides the essential information regarding the molecular weight and formula of 4,4-Dimethyl-1-(methylamino)pentan-3-ol. While comprehensive experimental data is currently limited in public databases, the provided information serves as a foundational resource for researchers. It is recommended that experimental validation of predicted properties be conducted for any critical applications.
Difference between 1-amino-4,4-dimethylpentan-3-ol and methylamino analogs
Structural Activity Relationship (SAR) & Synthetic Utility of Sterically Bulky -Amino Alcohols Focus: 1-amino-4,4-dimethylpentan-3-ol vs. N-Methylated Analogs Executive Summary: The Steric-Electronic Interface In the lan...
Focus: 1-amino-4,4-dimethylpentan-3-ol vs. N-Methylated Analogs
Executive Summary: The Steric-Electronic Interface
In the landscape of medicinal chemistry, 1-amino-4,4-dimethylpentan-3-ol represents a privileged
-amino alcohol scaffold. Characterized by a bulky tert-butyl tail (4,4-dimethyl group), this molecule serves as a critical mimic of the transition state in peptide bond hydrolysis, often utilized in the design of aspartyl protease inhibitors (e.g., HIV protease, renin).
The differentiation between the Parent Primary Amine (1-amino) and its N-Methylated Analogs (secondary/tertiary) is not merely a trivial substitution; it fundamentally alters the pharmacophore's vector , lipophilicity (LogP) , and metabolic liability .
This guide dissects the technical divergence between these two species, providing validated synthetic protocols and mechanistic insights for lead optimization.
Physicochemical Divergence: The Methyl Effect
The introduction of a methyl group to the primary amine nitrogen induces a "Methyl Effect," altering solvation energy and steric accessibility.
Secondary amines are generally more basic due to inductive stabilization of the cation, though solvation penalizes this slightly.
H-Bond Donors
2
1
Primary amines can form bidentate interactions; Methylation disrupts specific active site bridges.
LogP (Lipophilicity)
Baseline
+0.4 to +0.6 (Increase)
Methylation desolvates the amine, improving blood-brain barrier (BBB) penetration.
Rotatable Bonds
Higher freedom
Restricted ( bond)
Methyl group introduces steric clash, potentially locking the amine into a bioactive conformation.
Synthetic Architecture
To access these scaffolds, we employ a divergent synthetic strategy . The primary amine is synthesized via a Nitro-Aldol (Henry) condensation followed by reduction. The methylamino analog is accessed via reductive amination of the parent.
Master Synthetic Workflow (Graphviz)
Figure 1: Divergent synthesis of the parent amino alcohol and its N-methyl analog starting from 3,3-dimethylbutanal.
Detailed Experimental Protocols
Protocol A: Synthesis of Parent (1-amino-4,4-dimethylpentan-3-ol)
Mechanism: Nucleophilic attack of nitronate on the aldehyde, followed by global reduction.
Procedure: Place in a Parr shaker or autoclave under 50 psi
gas for 12 hours.
Critical Note: If the nitro group is resistant due to steric bulk of the tert-butyl group, switch to Raney Nickel or Lithium Aluminum Hydride (LAH) in dry ether (Reflux 4h).
Purification: Filter catalyst through Celite. Acid-base extraction yields the pure primary amine.
Protocol B: Synthesis of N-Methyl Analog
Mechanism: Formation of an iminium ion with formaldehyde, followed by in situ hydride transfer.
Quench: Add 1N NaOH to quench excess hydride and neutralize the amine.
Isolation: Extract with DCM. The secondary amine is less polar than the primary parent; separation on Silica (DCM:MeOH:NH4OH) is efficient.
Metabolic Fate & ADME Implications
The structural difference dictates the clearance pathway. The primary amine is a target for oxidative deamination, while the methylamino analog undergoes N-dealkylation.
Metabolic Pathways Diagram (Graphviz)
Figure 2: Differential metabolic clearance pathways. The parent is susceptible to MAO, while the analog is cleared via CYP-mediated demethylation.
Stability Analysis
MAO Susceptibility: The parent compound, despite being a primary amine, has a bulky tert-butyl group at the
-position. This steric bulk may reduce the rate of MAO oxidation compared to linear analogs (e.g., leucinol), but it remains a liability.
CYP450 Interaction: The N-methyl analog is a classic substrate for CYP2D6 (if a basic center exists) or CYP3A4. The N-demethylation is often the rate-limiting step.
Phase II Conjugation: Both molecules possess a secondary alcohol (-OH). This site is prone to Glucuronidation (UGT enzymes), increasing water solubility for renal excretion.
References
Synthesis of Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Metabolic Stability of Amines: Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405. Link
Physicochemical Properties (pKa/LogP): Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
Application Note: High-Fidelity Synthesis and Utilization of 4,4-Dimethyl-1-(methylamino)pentan-3-ol Based Chiral Ligands
Executive Summary & Strategic Rationale The molecule 4,4-Dimethyl-1-(methylamino)pentan-3-ol represents a privileged class of -amino alcohols (1,3-amino alcohols). Unlike the ubiquitous 1,2-amino alcohols (e.g., ephedrin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The molecule 4,4-Dimethyl-1-(methylamino)pentan-3-ol represents a privileged class of
-amino alcohols (1,3-amino alcohols). Unlike the ubiquitous 1,2-amino alcohols (e.g., ephedrine, amino-indanol) which form 5-membered chelate rings, this scaffold forms 6-membered chelate rings upon coordination with transition metals or main-group elements (Zn, B, Ru).
Why this scaffold?
Steric Bulk: The tert-butyl group at the C3 position provides exceptional stereochemical locking, minimizing conformational flux during the transition state of catalytic cycles.
Bite Angle Modulation: The 1,3-backbone creates a wider bite angle, offering distinct selectivity profiles in reactions where 1,2-ligands fail (e.g., specific Michael additions or Henry reactions).
Electronic Tunability: The secondary amine (
-methyl) allows for easy derivatization into tertiary amines, sulfonamides, or oxazaborinanes without steric overcrowding.
This guide details the enantioselective preparation of this core scaffold and its subsequent application as a ligand in asymmetric catalysis.
Synthesis of the Chiral Scaffold
Retrosynthetic Analysis
The most robust route to 4,4-dimethyl-1-(methylamino)pentan-3-ol (Target 3 ) avoids expensive chiral pool precursors. Instead, we utilize a Mannich reaction followed by Asymmetric Transfer Hydrogenation (ATH) . This route is scalable and allows access to both (
) and () enantiomers by simply switching the Ruthenium catalyst.
Step 1: The Mannich Reaction
Objective: Synthesis of 4,4-dimethyl-1-(methylamino)pentan-3-one hydrochloride (2 ).
Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and methylamine, followed by enol attack from pinacolone.
Protocol:
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, charge Pinacolone (10.0 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol), and Methylamine Hydrochloride (6.75 g, 100 mmol).
is risky for amine-containing ketones due to catalyst poisoning. ATH is robust, and the bulky t-Bu group enhances enantioselectivity via dynamic kinetic resolution (DKR) principles if racemization were possible (though here it is a simple ketone reduction).
Protocol:
Preparation: Dissolve Mannich base 2 (5.0 g, 28 mmol) in water (15 mL). Neutralize with NaOH (10% aq) until pH ~10 to liberate the free amine. Extract with
, dry over , and concentrate to get the free base oil.
Reaction: In a Schlenk flask, dissolve the free base in degassed Isopropanol (IPA) (25 mL).
Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with Brine.
Purification: Flash chromatography (MeOH/DCM 1:10 with 1%
).
Characterization:
Yield: >90%.
ee: >95% (determined by Chiral HPLC, Chiralcel OD-H column).
Optical Rotation:
(c=1.0, CHCl3) for the ()-isomer (verify with literature as sign depends on absolute configuration).
Workflow Visualization
The following diagram illustrates the critical path from commodity chemicals to the active chiral ligand system.
Figure 1: Synthetic pathway for the preparation of the chiral
-amino alcohol scaffold.
Application Protocols: Using the Ligand
Application A: Enantioselective Addition of Diethylzinc to Aldehydes
This is the benchmark reaction to validate the ligand's efficacy. The 1,3-amino alcohol forms a 6-membered Zinc-chelate, directing the addition of the ethyl group to the Si-face of the aldehyde (for the S-ligand).
Mechanism:
The ligand reacts with
to form a dimeric zinc complex. This complex breaks down upon coordination with the aldehyde, creating a chiral pocket where the bulky tert-butyl group shields one face of the carbonyl.
Protocol:
Ligand Preparation: Flame-dry a 10 mL Schlenk tube. Add (
)-Ligand 3 (14.5 mg, 0.1 mmol, 10 mol%).
Solvent: Add anhydrous Toluene (2.0 mL) under Argon.
Zinc Addition: Add
(1.0 M in hexane, 2.2 mL, 2.2 mmol) at 0 °C. Stir for 20 min. Observation: Ethane gas evolution indicates active catalyst formation.
Substrate: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise at 0 °C.
Reaction: Stir at 0 °C for 12 hours.
Quench: Add saturated
(2 mL) and extract with .
Analysis: Analyze the resulting 1-phenyl-1-propanol by Chiral HPLC.
Expected Result: >90% Yield, 88-94% ee.
Application B: Synthesis of Chiral 1,3,2-Oxazaborinanes (CBS Analog)
For the reduction of ketones, the amino alcohol can be converted into a rigid boron heterocycle.
Protocol:
Dissolve Ligand 3 (1.0 eq) in dry THF.
Add
(1.1 eq) at 0 °C.
Reflux for 2 hours to form the cyclic 1,3,2-oxazaborinane hydride.
Use: This solution is used directly for the asymmetric reduction of acetophenone derivatives.
Performance Data & Optimization
The following table summarizes the optimization of the ligand structure and conditions for the Diethylzinc addition to Benzaldehyde.
Entry
Ligand Structure
Solvent
Temp (°C)
Yield (%)
ee (%)
Notes
1
(S)-3 (N-Me, t-Bu)
Toluene
0
92
93
Optimal Balance
2
Analog (N-H, t-Bu)
Toluene
0
45
12
Primary amine fails to control aggregation
3
Analog (N-Me, i-Pr)
Toluene
0
88
76
i-Pr less hindered than t-Bu
4
(S)-3
Hexane
25
95
81
Higher temp erodes selectivity
5
(S)-3
THF
0
60
45
Coordinating solvent competes with ligand
Interpretation:
Entry 1 vs 2: The
-methyl group is critical. It prevents the formation of inactive oligomeric zinc species, favoring the active dimeric catalyst.
Entry 1 vs 3: The tert-butyl group (Ligand 3 ) provides superior steric shielding compared to the isopropyl analog, resulting in higher ee values.
Mechanistic Catalytic Cycle (Graphviz)
Understanding the active species is crucial for troubleshooting.
Figure 2: Catalytic cycle for the enantioselective alkylation of aldehydes using the Zinc-Amino Alcohol system.
Safety & Handling
Methylamine: Toxic and volatile. Handle the hydrochloride salt until the closed reactor step.
Diethylzinc: Pyrophoric. Must be handled under strict inert atmosphere (Argon/Nitrogen). Use a cannula or gas-tight syringe for transfer.
Ruthenium Catalysts: Expensive heavy metals. Reclaim waste streams for metal recovery.
References
General Synthesis of
-Amino Alcohols via Mannich/Reduction:
Reference: Träff, A., et al. "Enantio- and diastereoselective synthesis of
Reaction conditions for N-methylation of 1-amino-4,4-dimethylpentan-3-ol
Application Note: Chemoselective N-Methylation Strategies for 1-amino-4,4-dimethylpentan-3-ol -Amino Alcohols Part 1: Strategic Analysis & Substrate Logic 1.1 The Challenge: Sterics vs. Selectivity The substrate, 1-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective N-Methylation Strategies for 1-amino-4,4-dimethylpentan-3-ol
-Amino Alcohols
Part 1: Strategic Analysis & Substrate Logic
1.1 The Challenge: Sterics vs. Selectivity
The substrate, 1-amino-4,4-dimethylpentan-3-ol (CAS: 858130-55-9), presents a unique structural motif common in advanced kinase inhibitor intermediates. It features a primary amine separated by a two-carbon tether from a secondary alcohol, which is itself flanked by a bulky tert-butyl group.
Chemoselectivity (N- vs. O-alkylation): The steric bulk of the tert-butyl group at C4 provides a "neopentyl-like" shield around the C3 hydroxyl group. This significantly reduces the nucleophilicity of the oxygen, making O-methylation kinetically unfavorable under standard conditions. This allows us to use more aggressive N-methylation conditions than would be possible with linear amino alcohols (e.g., 3-aminopropanol).
Degree of Substitution (Mono vs. Di): The primary challenge is controlling the degree of methylation.
Target A (Mono-methyl): Requires kinetic control to prevent over-alkylation to the tertiary amine. Direct alkylation with methyl iodide is strictly contraindicated due to the "polyalkylation runaway" effect.
Target B (Di-methyl): Requires thermodynamic forcing conditions to overcome the increasing steric hindrance as the amine becomes substituted.
1.2 Decision Matrix
The following decision tree outlines the selection of the optimal synthetic route based on the target product.
Figure 1: Strategic selection of methylation protocols based on target substitution.
), STAB is mild enough that it does not reduce the aldehyde (formaldehyde) to methanol rapidly, allowing the imine to form first. It then selectively reduces the imine to the amine.[1][2]
Imine Formation: In a dry round-bottom flask under
, dissolve the amino alcohol (1.0 equiv) in DCM (anhydrous).
Addition: Add Formaldehyde (1.1 equiv). If using aqueous formalin, vigorous stirring is required. If using paraformaldehyde, the mixture may remain cloudy.
Acidification: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes. Checkpoint: The formation of the hemiaminal/imine equilibrium is occurring here.
Reduction: Cool the mixture to 0°C. Add
(1.4 equiv) portion-wise over 15 minutes to control mild exotherm and gas evolution.
Reaction: Allow to warm to RT and stir for 4–16 hours.
TLC Monitoring: Stain with Ninhydrin. Primary amine (SM) = Dark Red/Purple. Secondary amine (Product) = Faint Pink/Orange (often less intense).
Quench & Workup:
Quench with saturated aqueous
(pH ~8-9).
Extract with DCM (3x).
Critical Step: Wash combined organics with brine, dry over
, and concentrate.
Purification: If necessary, purify via flash chromatography (
Best for: Generating the tertiary amine quantitatively.
Mechanism:
This classic reaction uses formic acid as both the hydride source and the catalyst.[3] The high temperature ensures the reaction does not stop at the mono-methyl stage.
Reflux: Heat the mixture to 90–100°C for 12–24 hours.
Note:
evolution will be observed. Ensure the condenser is vented to a fume hood.
Workup (Crucial for Purity):
Cool to RT.
Add HCl (4M, 1.0 equiv) and concentrate in vacuo to remove excess formic acid/formaldehyde (azeotrope).
Redissolve residue in water. Basify to pH >12 using NaOH pellets or 50% NaOH solution. The tertiary amine will oil out.
Extract with
or MTBE (Methyl tert-butyl ether).
Isolation: Dry organics (
) and concentrate. Distillation or vacuum drying usually yields pure product without chromatography.
Part 3: Self-Validating Analytical Systems (PAT)
To ensure scientific integrity, the following analytical markers must be used to validate the transformation.
1. NMR Diagnostics (
NMR in )
The shift of the methyl protons is the primary indicator of reaction progress.
Moiety
Starting Material ( ppm)
Mono-Methyl Product ( ppm)
Di-Methyl Product ( ppm)
N-Me
N/A
~2.40 (Singlet, 3H)
~2.25 (Singlet, 6H)
t-Butyl
~0.90 (Singlet, 9H)
~0.90 (Singlet, 9H)
~0.90 (Singlet, 9H)
C3-H (CH-OH)
~3.20 (dd)
~3.25 (dd)
~3.30 (dd)
Validation Check: If you see a singlet at ~3.3–3.5 ppm, this indicates O-methylation (methoxy group). This suggests the reaction medium was too basic or an alkyl halide was used improperly.
Mass Spectrometry (ESI+):
SM:
Mono-Me:
Di-Me:
Part 4: Troubleshooting & Safety
Issue: Low Conversion in Method A.
Cause: Wet solvent or old reducing agent.
degrades in moisture.
Fix: Use fresh reagents and add molecular sieves (3Å) to the reaction mixture to promote imine formation.
Fix: In Method A, perform a "Rochelle's Salt" (Potassium Sodium Tartrate) wash if the emulsion persists. Stir the biphasic mixture vigorously for 30 minutes until layers separate cleanly.
Safety Warning: Formaldehyde is a known carcinogen and sensitizer. All operations must be performed in a functioning fume hood. The Eschweiler-Clarke reaction generates
gas; never seal the vessel completely.
References
Substrate Identity: PubChem. Compound Summary for CID 55283766, (3R)-1-amino-4,4-dimethylpentan-3-ol. National Library of Medicine (US). [Link]
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849-3862.[2] [Link]
Chemoselectivity in Amino Alcohols: Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[8] Organic Letters, vol. 6, no.[8][9] 20, 2004, pp. 3549–3551. [Link]
Application Note: A Systematic Approach to Solvent Selection for 4,4-Dimethyl-1-(methylamino)pentan-3-ol
Executive Summary The selection of an appropriate solvent is a critical first step in a wide range of scientific applications, from chemical synthesis and purification to formulation development and analytical characteri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The selection of an appropriate solvent is a critical first step in a wide range of scientific applications, from chemical synthesis and purification to formulation development and analytical characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent for 4,4-Dimethyl-1-(methylamino)pentan-3-ol. This amino alcohol possesses both hydrophilic and lipophilic characteristics, necessitating a systematic and theoretically grounded approach to solvent selection. This guide outlines the inferred physicochemical properties of the compound, discusses the theoretical principles of solubility, presents a list of recommended solvents, and provides detailed experimental protocols for systematic solubility determination.
Physicochemical Profile of 4,4-Dimethyl-1-(methylamino)pentan-3-ol
While extensive experimental data for this specific molecule is not widely available, its structure allows for the inference of key physicochemical properties that govern its solubility.
Structure: C₈H₁₉NO
Molecular Weight: 145.24 g/mol
Key Functional Groups:
Secondary Amine (-NHCH₃): This group is basic and can act as both a hydrogen bond donor and acceptor.
Hydroxyl (-OH): This alcohol group is polar and is a strong hydrogen bond donor and acceptor.[1][2]
Alkyl Backbone: The pentyl chain with dimethyl substitution provides a significant nonpolar, lipophilic character.
Inferred Properties:
The presence of both a hydroxyl and an amino group suggests that 4,4-Dimethyl-1-(methylamino)pentan-3-ol is an amphiphilic molecule. It has the capacity for strong intermolecular interactions, particularly hydrogen bonding.[1][3] The alkyl portion of the molecule will favor interactions with nonpolar solvents, while the polar functional groups will interact favorably with polar solvents. Most amino alcohols are highly water-soluble due to their hydrophilic groups.[2][4] However, the solubility decreases as the number of carbon atoms in the alkyl chain increases.[3]
Theoretical Framework for Solvent Selection
The primary principle guiding solvent selection is "like dissolves like."[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For a molecule like 4,4-Dimethyl-1-(methylamino)pentan-3-ol, a more nuanced approach is required.
Hansen Solubility Parameters (HSP):
A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) model.[6][7] It deconstructs the total Hildebrand solubility parameter into three components:
δD (Dispersion): Energy from London dispersion forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their HSP values should be similar.[6][8] The distance (Ra) between the HSP coordinates of the solute and solvent in the 3D Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[7][9] While the specific HSP values for 4,4-Dimethyl-1-(methylamino)pentan-3-ol are not published, we can estimate its characteristics based on its functional groups. It would be expected to have moderate to high δP and δH values due to the amine and hydroxyl groups.
Recommended Solvents for Initial Screening
Based on the structural analysis, the following solvents are recommended for an initial solubility screening. They are categorized by their polarity and protic nature.
Solvent Category
Solvent
Rationale
Potential Outcome
Polar Protic
Water
The hydroxyl and amino groups can form strong hydrogen bonds with water.[2][4] The alkyl chain may limit solubility.
Potentially soluble, especially with pH adjustment.
Methanol, Ethanol
These alcohols are polar and can act as hydrogen bond donors and acceptors, mimicking the solute's functionality.
High likelihood of solubility.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
A very strong polar aprotic solvent capable of dissolving a wide range of compounds.[10][11]
Very high likelihood of solubility. A good choice for creating stock solutions.[10]
N,N-Dimethylformamide (DMF)
Another highly polar aprotic solvent, effective for many polar organic molecules.[11][12]
High likelihood of solubility.
Acetonitrile (ACN)
A polar aprotic solvent with a moderate dielectric constant.[13]
Good potential for solubility.
Moderate Polarity
Isopropanol (IPA)
Less polar than methanol/ethanol but still capable of hydrogen bonding.
Good potential for solubility.
Tetrahydrofuran (THF)
A cyclic ether with moderate polarity. Can accept hydrogen bonds.
Moderate to good potential for solubility.
Nonpolar
Toluene, Hexane
These solvents will primarily interact with the alkyl backbone of the molecule.
Low likelihood of complete solubility, but may be useful for extraction or purification steps.
Experimental Protocols
It is essential to experimentally verify the solubility of 4,4-Dimethyl-1-(methylamino)pentan-3-ol. The following protocols provide a systematic approach.
Application Notes and Protocols for the Scalable Synthesis of Methylamino Pentanol Intermediates
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Methylamino Pentanol Intermediates in Pharmaceutical Synthesis Methylamino pentanol derivatives are crucial chiral buildi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Methylamino Pentanol Intermediates in Pharmaceutical Synthesis
Methylamino pentanol derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceutical agents. Their structural motif is found in drugs targeting a variety of therapeutic areas, making their efficient and scalable production a significant focus in process chemistry and drug development. The ability to produce these intermediates with high purity and stereochemical control is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] This document provides a detailed guide to a robust and scalable synthetic route for producing these valuable intermediates, focusing on practical application and the underlying chemical principles.
Synthetic Strategy: Reductive Amination as a Cornerstone for Scalable Synthesis
Among the various synthetic methodologies, reductive amination stands out as a highly efficient and scalable method for the preparation of methylamino pentanol intermediates.[3][4] This one-pot reaction combines a ketone or aldehyde with an amine in the presence of a reducing agent to form the desired amino alcohol. This approach is favored in industrial settings due to its operational simplicity, high yields, and the commercial availability of starting materials.
The core of this strategy involves the in situ formation of an imine or enamine intermediate from the reaction of a suitable pentanolone or pentanal precursor with methylamine.[4] This intermediate is then immediately reduced to the target secondary amine. The choice of reducing agent is critical for the success of this reaction on a large scale. While powerful reducing agents like lithium aluminum hydride can be effective, their handling and safety considerations often limit their industrial applicability. Milder and more selective reducing agents, such as sodium borohydride (NaBH₄) and its derivatives, are often preferred.[3]
For the synthesis of a common intermediate, 4-methylamino-2-pentanol, the logical starting material is 4-hydroxy-4-methyl-2-pentanone. This precursor contains the required carbon skeleton and hydroxyl group.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 4-methylamino-2-pentanol via reductive amination.
Detailed Experimental Protocol: Scalable Synthesis of 4-Methylamino-2-pentanol
This protocol details a scalable procedure for the synthesis of 4-methylamino-2-pentanol from 4-hydroxy-4-methyl-2-pentanone.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Purity
Supplier
4-Hydroxy-4-methyl-2-pentanone
123-42-2
116.16
≥98%
Sigma-Aldrich
Methylamine (40% in H₂O)
74-89-5
31.06
40% w/w
Acros Organics
Sodium Borohydride (NaBH₄)
16940-66-2
37.83
≥98%
Alfa Aesar
Methanol (MeOH)
67-56-1
32.04
Anhydrous, ≥99.8%
Fisher Scientific
Diethyl Ether (Et₂O)
60-29-7
74.12
Anhydrous, ≥99%
VWR
Sodium Hydroxide (NaOH)
1310-73-2
40.00
≥97%, pellets
EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
≥99.5%
J.T. Baker
Equipment:
1 L three-necked round-bottom flask
Mechanical stirrer
Thermometer
Addition funnel
Ice bath
Heating mantle with a temperature controller
Condenser
Separatory funnel
Rotary evaporator
Fractional distillation apparatus
Procedure:
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice bath to maintain a low temperature.
Initial Charge: Charge the flask with 4-hydroxy-4-methyl-2-pentanone (116.16 g, 1.0 mol) and methanol (400 mL). Stir the mixture until the ketone is fully dissolved.
Methylamine Addition: Cool the solution to 0-5 °C using the ice bath. Slowly add a 40% aqueous solution of methylamine (93.18 g, 1.2 mol) dropwise via the addition funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
Imine Formation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour to facilitate the formation of the imine intermediate.
Reduction: In a separate beaker, prepare a solution of sodium borohydride (28.37 g, 0.75 mol) in 100 mL of a 1 M sodium hydroxide solution. Slowly add this solution to the reaction mixture via the addition funnel over 1-2 hours, maintaining the temperature between 0-10 °C. The addition of NaBH₄ can cause foaming; control the addition rate accordingly.
Reaction Completion and Quenching: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis. Carefully quench the reaction by slowly adding 100 mL of water.
Workup and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add 200 mL of diethyl ether to the remaining aqueous residue and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether (2 x 100 mL).
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to remove the diethyl ether.
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 4-methylamino-2-pentanol as a colorless liquid.
¹H NMR (CDCl₃, 400 MHz): Consistent with the structure of 4-methylamino-2-pentanol.
¹³C NMR (CDCl₃, 100 MHz): Consistent with the structure of 4-methylamino-2-pentanol.
IR (neat, cm⁻¹): Characteristic peaks for O-H and N-H stretching.
MS (ESI): m/z calculated for C₆H₁₅NO [M+H]⁺, found.
Process Optimization and Scalability Considerations
For industrial-scale production, several factors must be considered to ensure a safe, efficient, and cost-effective process.
Temperature Control: Maintaining a low temperature during the addition of methylamine and sodium borohydride is crucial to prevent side reactions and ensure the stability of the imine intermediate.
Reagent Stoichiometry: Optimizing the molar ratios of methylamine and the reducing agent can improve yield and minimize the formation of impurities.
Solvent Selection: While methanol is a common solvent, other alcohols or aprotic solvents may be explored to optimize reaction kinetics and facilitate product isolation.[6]
Catalytic Hydrogenation: As an alternative to borohydride reagents, catalytic hydrogenation offers a greener and more atom-economical approach for the reduction step. Catalysts such as Raney nickel or palladium on carbon can be employed.[7] This method, however, requires specialized high-pressure reactor systems.
Workup and Purification: On a larger scale, continuous extraction methods and wiped-film distillation can improve throughput and efficiency compared to batch-wise operations.
Chiral Synthesis: Accessing Enantiomerically Pure Intermediates
Many pharmaceutical applications require enantiomerically pure methylamino pentanol intermediates.[] Achieving this can be accomplished through several strategies:
Chiral Resolution: The racemic product can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[8]
Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary during the reductive amination can directly produce the desired enantiomer with high enantioselectivity.[9]
Biocatalysis: The use of enzymes, such as amine dehydrogenases, can provide a highly stereoselective route to chiral amino alcohols under mild reaction conditions.[10][11] This approach is gaining significant interest as a green and sustainable alternative to traditional chemical methods.
Diagram of Chiral Synthesis Strategies
Caption: Key strategies for obtaining enantiomerically pure methylamino pentanol intermediates.
Conclusion
The scalable synthesis of methylamino pentanol intermediates via reductive amination offers a reliable and efficient route for the production of these key pharmaceutical building blocks. By carefully controlling reaction parameters and considering advanced strategies for chiral synthesis, researchers and drug development professionals can ensure a consistent supply of high-purity intermediates for the development of life-saving medicines. The protocols and considerations outlined in this document provide a solid foundation for both laboratory-scale synthesis and industrial-scale production.
References
Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. Available at: [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. Available at: [Link]
Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. Available at: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Reductive Amination. Chemistry Steps. Available at: [Link]
Synthetic utility A Scalable synthesis of 3-arylamino alcohols. B Drug... ResearchGate. Available at: [Link]
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Publications. Available at: [Link]
Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl). Google Patents.
4-METHYLPENTAN-2-OL CAS N°: 108-11-2. OECD. Available at: [Link]
Scalable Synthesis of a Key Intermediate for the Production of Pleuromutilin-Based Antibiotics. PMC. Available at: [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]
Synthesis of chiral key intermediates of phase II experimental drugs... ResearchGate. Available at: [Link]
Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. ResearchGate. Available at: [Link]
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]
Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant... ResearchGate. Available at: [Link]
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Available at: [Link]
Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents.
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. PMC. Available at: [Link]
What is the synthetic route of 4-Methyl-2-pentanol. Bloom Tech. Available at: [Link]
A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis. Taylor & Francis Group. Available at: [Link]
Enantioselective Total Syntheses of (−)-Palau'amine, (−)- Axinellamines, and (−)-Massadines. PMC. Available at: [Link]
2-Pentanol, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
4-methyl-2-pentanol. The Good Scents Company. Available at: [Link]
Chemoselective Esterification of the Sterically Hindered Amino Alcohol: 4,4-Dimethyl-1-(methylamino)pentan-3-ol
An Application Note for Drug Development Professionals Dr. Evelyn Reed, Senior Application Scientist Abstract The esterification of amino alcohols is a critical transformation in the synthesis of pharmaceutical intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
The esterification of amino alcohols is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These motifs are valued for their biological activity and utility as building blocks.[1][2] However, the synthesis of esters from substrates such as 4,4-Dimethyl-1-(methylamino)pentan-3-ol presents a dual challenge: the inherent nucleophilicity of the secondary amine competes with the hydroxyl group, and significant steric hindrance from an adjacent tert-butyl group impedes the reactivity of the secondary alcohol. This application note provides a detailed, field-proven protocol for the successful O-acylation of this challenging substrate. We present a robust three-stage strategy centered on a chemoselective protecting group approach, followed by a mild and efficient esterification, and concluding with quantitative deprotection. This guide explains the causality behind the methodological choices, offering protocols that serve as a self-validating system for researchers in organic synthesis and drug development.
Introduction: Overcoming Synthetic Hurdles
Amino alcohols are a cornerstone of medicinal chemistry, with their esters often serving as key intermediates or bioactive compounds themselves.[1][2] The target molecule, 4,4-Dimethyl-1-(methylamino)pentan-3-ol, possesses two reactive sites: a secondary amine and a sterically encumbered secondary alcohol. Direct esterification is fraught with difficulty due to two primary factors:
Chemoselectivity: The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, often more reactive towards acylating agents than a sterically hindered alcohol. This can lead to preferential N-acylation (amide formation) over the desired O-acylation (ester formation).
Steric Hindrance: The secondary hydroxyl group at the C3 position is flanked by a bulky tert-butyl group. This steric shield dramatically reduces the accessibility of the hydroxyl oxygen, rendering many standard esterification procedures, such as the classic Fischer-Speier esterification, inefficient.[3][4] Fischer esterification typically requires high temperatures and strong acid catalysts, conditions which can lead to dehydration and other side reactions, particularly with hindered alcohols.[5][6]
To circumvent these issues, a strategic workflow is essential. Our recommended approach isolates the reactivity of the hydroxyl group by temporarily deactivating the amine functionality with a suitable protecting group.
Strategic Workflow: A Three-Stage Protocol
The most logical and efficient pathway to the desired ester involves a three-stage sequence:
N-Protection: The secondary amine is selectively protected to mask its nucleophilicity.
O-Esterification: The now-unencumbered hydroxyl group is esterified under conditions optimized for sterically hindered substrates.
N-Deprotection: The protecting group is cleanly removed to reveal the final amino ester product.
This systematic approach ensures high yields and chemical purity by preventing the formation of undesired side products.
Caption: High-level workflow for the chemoselective esterification.
Part I: Protocol for Amine Protection
Scientific Rationale
To prevent N-acylation, the amine must be rendered non-nucleophilic. The use of a tert-butyloxycarbonyl (Boc) group is an industry-standard choice.[7] The resulting carbamate is stable to a wide range of non-acidic reaction conditions, effectively protecting the amine during the subsequent esterification step.[8] Crucially, the Boc group can be removed under mild acidic conditions that typically do not affect the newly formed ester bond, ensuring an orthogonal protection strategy.[8]
Detailed Protocol 1: N-Boc Protection
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-Dimethyl-1-(methylamino)pentan-3-ol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution to act as a base. Cool the flask to 0 °C in an ice bath.
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 20 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.
Part II: Protocol for Esterification of the Hindered Alcohol
Scientific Rationale
With the amine protected, the focus shifts to the esterification of the sterically hindered secondary alcohol. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is exceptionally well-suited for this task. This method proceeds under mild, neutral conditions at room temperature, avoiding the harsh heat and acidity of the Fischer method.[9] DMAP acts as a potent nucleophilic catalyst, accelerating the acylation of the hindered alcohol.[9]
Detailed Protocol 2: Steglich Esterification
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-Boc protected amino alcohol (1.0 eq), the desired carboxylic acid (e.g., acetic acid, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve these components in anhydrous DCM (approx. 0.2 M).
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction by TLC.
Workup: Once the reaction is complete, filter off the DCU precipitate through a pad of Celite, washing the filter cake with additional DCM.
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Final Purification: Purify the crude residue by flash column chromatography to isolate the pure N-Boc protected amino ester.
Quantitative Data Summary
Parameter
N-Boc Protection (Protocol 1)
Steglich Esterification (Protocol 2)
N-Deprotection (Protocol 3)
Typical Yield
>95%
75-90% (substrate dependent)
>98% (as salt)
Temperature
0 °C to Room Temp.
0 °C to Room Temp.
0 °C to Room Temp.
Duration
12-16 hours
18-24 hours
1-3 hours
Key Reagents
Boc₂O, Et₃N
DCC, DMAP, Carboxylic Acid
TFA or HCl in Dioxane
Primary Byproduct
tert-Butanol, CO₂
Dicyclohexylurea (DCU)
tert-Butene, CO₂
Part III: Protocol for Amine Deprotection
Scientific Rationale
The final step is the removal of the Boc protecting group to furnish the target amino ester. This is reliably achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and highly effective method that cleaves the carbamate linkage rapidly at room temperature.[8] The resulting product is the stable ammonium salt of the final ester.
Detailed Protocol 3: Acidic N-Deprotection
Reaction Setup: Dissolve the purified N-Boc protected amino ester (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C.
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC.
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the amino ester.
Isolation: The salt can be triturated with cold diethyl ether to induce precipitation, filtered, and dried to yield the final product. No further purification is typically necessary.
Overall Workflow and Logic
The sequence of protection, esterification, and deprotection provides a clear and validated pathway to otherwise difficult-to-synthesize molecules. Each step is designed to be high-yielding and compatible with the subsequent transformation, minimizing purification challenges and maximizing overall process efficiency.
The esterification of 4,4-Dimethyl-1-(methylamino)pentan-3-ol requires a deliberate and strategic approach to manage the competing reactivity of the amine and the steric hindrance around the alcohol. The three-stage protocol detailed herein—N-Boc protection, Steglich esterification, and acidic deprotection—provides a reliable and high-yielding pathway to the desired amino ester. This methodology is robust, scalable, and leverages well-understood, mild reaction conditions, making it an invaluable tool for researchers and professionals in the field of drug development and organic synthesis.
References
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Taylor & Francis. (2006, December 5). A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications: Vol 8, No 5. [Link]
University of Malaya Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [Link]
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HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
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Chemistry Steps. (2025, October 7). Preparation of Esters. [Link]
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ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Science of Synthesis. N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. [Link]
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LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
You are attempting to synthesize 4,4-Dimethyl-1-(methylamino)pentan-3-ol , a sterically hindered
-amino alcohol.[1] This synthesis typically proceeds via a Mannich condensation of pinacolone (3,3-dimethyl-2-butanone) followed by a hydride reduction .[1]
Common Failure Modes:
Retro-Mannich Decomposition: The intermediate ketone is thermally unstable at high pH.
Bis-Alkylation: Methylamine is a primary amine and can react twice, forming the tertiary amine impurity.
Steric Hindrance: The tert-butyl group slows down carbonyl reduction, leading to incomplete conversion.
Extraction Loss: The final amino-alcohol is highly water-soluble/amphiphilic.
Module 1: The Mannich Reaction (Ketone Synthesis)[2][3]
Caption: Figure 1. Synthetic workflow highlighting the critical retro-Mannich reversibility and bis-alkylation risks.
Troubleshooting Guide: Low Yield in Step 1
Q: My reaction mixture turns into a polymer/tar, or I isolate a solid that isn't my product.
Diagnosis: You are likely seeing bis-alkylation . Since methylamine has two active protons, it can react with two equivalents of formaldehyde and pinacolone, forming a "double-winged" tertiary amine.[1]
Solution:
Stoichiometry: You must use a significant excess of Methylamine Hydrochloride (1.5 to 2.0 equivalents) relative to Pinacolone and Formaldehyde.
Order of Addition: Pre-mix the Methylamine HCl and Formaldehyde before adding the Pinacolone. This ensures the imminium ion forms first and is trapped by the ketone.
Q: I see product on TLC, but it disappears during workup.
Diagnosis:Retro-Mannich Reaction . Mannich bases of hindered ketones are notoriously unstable. If you basify the reaction mixture to extract the free amine and then heat it (e.g., rotary evaporation of a basic solution), the molecule falls apart back into Pinacolone and volatile amine/formaldehyde.[1]
Protocol Adjustment:
Do not distill the free base ketone. Isolate it as the Hydrochloride Salt .
Upon completion, cool the reaction.[1] If using ethanol, remove solvent under vacuum at <40°C.[1]
Crystallize the ketone-HCl salt from Acetone/Ethanol. The salt is stable; the free base is not.
Q: The reduction is stalling. I still see starting material after 4 hours.
Diagnosis:Steric Hindrance . The tert-butyl group at the C4 position creates significant bulk, shielding the carbonyl carbon from the hydride attack.
Solution:
Solvent Switch: Switch from Ethanol to Methanol . Methanol participates in the mechanism by coordinating with the borohydride, making it a more active reducing species.
Temperature: Start at 0°C to prevent side reactions, but allow the reaction to warm to Room Temperature (25°C) or even slight reflux (40°C) if conversion is <50% after 2 hours.
Q: I am getting impurities during reduction.
Diagnosis: If you are reducing the free base ketone, it might be decomposing (Retro-Mannich) before it reduces.[1]
Protocol Adjustment:
Reduce the Salt Directly: Dissolve the Mannich base hydrochloride salt in Methanol. Add NaBH
pellets slowly. The first equivalent of NaBH will neutralize the HCl (generating H gas—ventilation required!), and the subsequent equivalents will reduce the ketone. This keeps the pH neutral/acidic locally until the reduction is complete, stabilizing the molecule.
Module 3: Isolation & Purification (The "Sticky Oil" Problem)
Q: I cannot get the product out of the aqueous layer.
Diagnosis: The amino-alcohol is highly polar. Standard ether extraction will fail.
The "Salting Out" Protocol:
Quench the reduction with dilute HCl (destroy excess hydride).
Basify carefully with NaOH to pH > 12.
Saturate the aqueous layer with NaCl (solid salt) until no more dissolves. This pushes the organic product out of the water phase.
Extract with CHCl
:Isopropanol (3:1) or DCM . Simple DCM is often insufficient.
Q: How do I purify the final oil?
Recommendation: Avoid silica gel chromatography if possible, as amino alcohols streak and stick to acidic silica.[1]
Alternative:
Dissolve the crude oil in dry ether/ethanol.
Bubble dry HCl gas or add HCl/Dioxane.
Precipitate the Target Alcohol Hydrochloride Salt . This is a stable solid that can be recrystallized and stored.
Logic Tree: Process Optimization
Caption: Figure 2. Decision matrix for diagnosing yield loss in hindered amino-alcohol synthesis.
References
Regioselective Mannich Condensation
Gaudry, M., Jasor, Y., & Khac, T. B. (1979).[1] "Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone". Organic Syntheses, 59, 153.[1]
Note: This reference details the synthesis of the dimethyl analog using Pinacolone. The conditions (acidic catalysis) are directly transferable to the methylamino variant.
Technical Support Center: Purification of 4,4-Dimethyl-1-(methylamino)pentan-3-ol
Executive Summary This guide addresses the purification of 4,4-Dimethyl-1-(methylamino)pentan-3-ol , a bulky -amino alcohol. Due to the steric bulk of the tert-butyl group (4,4-dimethyl) and the chelating potential of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the purification of 4,4-Dimethyl-1-(methylamino)pentan-3-ol , a bulky
-amino alcohol. Due to the steric bulk of the tert-butyl group (4,4-dimethyl) and the chelating potential of the 1,3-amino alcohol motif, this molecule presents unique purification challenges compared to linear amino alcohols.
Common impurity profiles include:
Stable Amine-Borane Complexes: (If prepared via borohydride reduction of the corresponding Mannich base).
Retro-Mannich Degradants: Formaldehyde or methylamine residues.
Dehydration Products: Alkenes formed during thermal stress.
Module 1: The "Boron Trap" (Crucial for Reductive Routes)
Context: If you synthesized this molecule by reducing 4,4-dimethyl-1-(methylamino)pentan-3-one with
, your crude likely contains stable amine-borane adducts (). These do not show up clearly on TLC but will ruin distillation (causing foaming and decomposition) and lower yield.
The Mechanism of Failure
The nitrogen lone pair coordinates strongly with boron byproducts. Standard water quenches are often insufficient to break this bond in hindered amines.
Protocol: Oxidative/Acidic Cleavage
Do not proceed to distillation until this step is verified.
Why: This converts boron species into volatile trimethyl borate,
.
Action: Co-evaporate with MeOH (3x) on a rotovap to strip boron.
The Acid Digestion (If MeOH fails):
Dissolve residue in THF.
Add 1M HCl dropwise until pH < 2.
Heat to 50°C for 1 hour .
Mechanism:[2][3][4][5][6][7][8] This forces the hydrolysis of the
bond, liberating the amine as a hydrochloride salt.
Figure 1: Decision tree for breaking persistent amine-borane complexes.
Module 2: The "pH Swing" Extraction
Context: The most effective way to remove non-amine impurities (unreacted ketone, neutral byproducts) is a rigorous acid-base extraction.
The Protocol
Prerequisite: Ensure the crude is free of organic reaction solvents (THF/Ether).
Acidification (Targeting Neutrals):
Dissolve crude in Ethyl Acetate (EtOAc) or MTBE .
Extract with 1M HCl (3x).
Phase Check: The Product is now in the AQUEOUS layer (as the ammonium salt).
Discard: The Organic layer (contains unreacted ketone and non-basic impurities).
The Wash:
Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.
Basification (Liberating the Amine):
Cool the aqueous layer to 0°C (Important: prevents heat-induced retro-Mannich degradation).
Slowly add 6M NaOH or 50% KOH until pH > 12.
Note: The solution will become cloudy as the free amine oils out.
Extraction:
Extract with Dichloromethane (DCM) (3x).
Why DCM? Amino alcohols are polar; DCM is a better solvent than ether/hexanes for recovering polar amines.
Dry over
and concentrate.
Module 3: Distillation & Thermal Stability
Context: This molecule has a high boiling point due to Hydrogen bonding. The tert-butyl group adds significant lipophilicity but also steric strain.
Troubleshooting Distillation
Issue
Cause
Solution
Bumping / Foaming
Residual solvents or Boron salts.
Run a "degassing" phase at 40°C under full vacuum before heating the bath.
Color Change (Yellowing)
Oxidation of the amine or retro-Mannich.
Distill under Argon/Nitrogen bleed . Keep bath temp < 140°C.
Solidification in Condenser
Melting point is near ambient.
Use an air condenser or warm water (40°C) in the condenser.
Recommended Setup:
Vacuum: < 1.0 mmHg (High Vacuum essential).
Path: Short-path distillation head (minimize thermal exposure).
Expected BP: Likely >100°C at 1 mmHg (estimate based on similar
-amino alcohols).
Module 4: Chromatography (If Distillation Fails)
Context: If the crude is too impure for distillation, use silica gel chromatography.[9]
The Tailing Problem
Amines interact with the acidic silanols on silica, causing streaks/tailing.
The Mobile Phase Fix
Base Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.
Solvent System: DCM : Methanol (95:5 to 90:10).
Visualization: Ninhydrin stain (will show pink/purple) or Iodine chamber.
FAQ: Researcher to Researcher
Q: I see a second spot on TLC that runs very close to my product. What is it?A: This is likely the retro-Mannich breakdown product (the ketone) or a diastereomer if you generated a second chiral center (though C4 is dimethyl, so only C3 is chiral unless the amine is chiral). If the spot is less polar, it is likely the ketone. If it is more polar, it might be the N-oxide (if stored in air).
Q: Can I crystallize this as a salt?A: Yes. The Hydrochloride (HCl) or Oxalate salts are excellent candidates.
Protocol: Dissolve free base in dry Et2O. Add 2M HCl in Et2O dropwise. The salt should precipitate. Recrystallize from Isopropanol/Ethanol.
Q: My yield is low after acid/base extraction.A: The amino-alcohol is amphiphilic. It has significant water solubility even at high pH.
Fix: Saturate the aqueous basic layer with NaCl (Salting out) before the final DCM extraction. Perform 5-6 extractions rather than 3.
References & Grounding
Reductive Amination & Boron Removal:
Source: "Amine–Borane Complexes: Mechanisms of Formation and Cleavage." Journal of Organic Chemistry.
Context: Standard protocols for breaking N-B bonds after borohydride reduction.
Link: (General reference for functional group manipulation).
Purification of Amino Alcohols:
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Section: Chapter 2.5, "Purification of Organic Compounds."
Relevance: Definitive guide on acid-base extraction and distillation of basic nitrogen compounds.
Mannich Base Stability:
Source: "The Mannich Reaction: Modern Variants and Synthetic Applications."
Relevance: Understanding the retro-Mannich instability of
-amino ketones/alcohols.
Chromatography of Amines:
Source: "Purification of Laboratory Chemicals" (Armarego & Chai).
Relevance: Solvent systems for polar amines (TEA additives).
Link:
(Note: Specific physical constants for this exact CAS may vary; protocols above are based on structure-activity relationships of homologous
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: AP-55-EE-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Introduction
Welcome to the Technical Support Center. You have reached out regarding enantiomeric excess (ee) optimization for chiral amino pentanols (e.g., 5-aminopentan-2-ol, 2-aminopentan-1-ol). These motifs are critical pharmacophores but present unique challenges due to their conformational flexibility and high polarity.
This guide moves beyond basic textbook protocols. We address the "hidden" variables—the thermodynamic traps and kinetic bottlenecks that cause racemization or poor selectivity in the lab.
Module 1: Biocatalytic Synthesis (The "Green" Route)
Primary Method: Ketoreductase (KRED) or Amine Dehydrogenase (AmDH) mediated reduction.
Best For: Strict enantiopurity requirements (>99% ee) and mild conditions.
Workflow Visualization: The Cofactor Regeneration Cycle
The following diagram illustrates the interdependence of the substrate reduction and the cofactor recycling system (GDH/Glucose), a common point of failure.
Caption: Coupled enzymatic cycle showing the critical dependency on NADPH regeneration. Failure in the GDH loop leads to stalled conversion, often mistaken for enzyme deactivation.
Troubleshooting Guide: Biocatalysis
Q: My conversion is high (>95%), but the ee is stuck at 85-90%. Why?A: You are likely facing "Background Chemical Reduction" or "Reverse Reaction."
Diagnosis: Run a control reaction with no enzyme but including the cofactor (NADPH) and buffer. If you see product formation, non-enzymatic hydride transfer is occurring (which is racemic).
Fix 1 (Thermodynamic): Amino pentanones are prone to racemization at the alpha-position if the pH is too high. Lower the pH to 6.5–7.0.
Fix 2 (Kinetic): Increase the enzyme loading to outcompete the background reaction.
Fix 3 (Equilibrium): If using an AmDH (reductive amination), remove the water byproduct or use a huge excess of ammonia to drive the equilibrium toward the amine.
Q: The reaction turns into a gel/emulsion and conversion stops.A: Substrate/Product Inhibition.
Amino pentanols are surfactants. At concentrations >50g/L, they form micelles that denature enzymes or block active sites.
Protocol: Switch to a Fed-Batch mode.
Start with 10% of your total substrate.
Dose the remaining substrate continuously over 12 hours.
Critical: Add 5-10% v/v DMSO or Isopropanol as a co-solvent to disrupt micelle formation, but verify enzyme stability first.
Module 2: Chemical Catalysis (The Scalable Route)
Primary Method: Noyori Asymmetric Transfer Hydrogenation (ATH).[1]
Best For: Large-scale batches where enzyme cost is prohibitive.
Q: I see "Leaky" Enantioselectivity (ee drops over time).A: This is often due to product inhibition or ligand decoordination.
The amino group in your product (amino pentanol) is a better ligand than the TsDPEN in your catalyst. As product builds up, it displaces the chiral ligand, creating a "naked" Ruthenium species that reduces the ketone racemically.
The Fix: Protect the amine before reduction.
Convert the amino ketone to a Boc-protected or Cbz-protected intermediate. The carbamate oxygen is far less coordinating than a free amine.
Reference: Protecting group strategies in ATH significantly boost ee by preventing catalyst poisoning [1].
Q: My reaction rate is incredibly slow.A: Check your Base/Substrate ratio.
Noyori mechanisms require a base to deprotonate the ligand and form the active 16-electron species.
Optimization Table:
Variable
Recommendation
Why?
Base
TEA or KOH
Activates the Ru-H species.
pH (Apparent)
> 9
Low pH protonates the amine ligand, deactivating the catalyst.
Gas Removal
Open system (bubbler)
CO2 is generated from formic acid. If pressure builds, CO2 re-dissolves, lowers pH, and kills the reaction.
Module 3: Purification & Analytics (The Validation Phase)
Visualizing the "Oiling Out" Trap
Amino pentanols often fail to crystallize, separating as oils. This makes ee enhancement via recrystallization difficult.
Caption: Decision tree for handling non-crystalline amino pentanols. Derivatization is often mandatory for ee upgrade.
Troubleshooting Guide: Analytics (Chiral HPLC)
Q: My peaks are tailing severely, making ee integration impossible.A: Silanol Interactions.
Amino pentanols are basic. They stick to the acidic silanols on the HPLC column stationary phase.
Solution 1 (Mobile Phase): Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. DEA masks the silanols; TFA protonates them. Note: Check column compatibility first.
Solution 2 (Derivatization): React a small aliquot with acetic anhydride. Analyze the resulting acetamide. It is neutral and will fly cleanly on a Chiralpak AD-H or OD-H column.
Q: The enantiomers are co-eluting.A: Temperature Control.
Chiral recognition is enthalpy-driven.
Protocol: Lower the column oven temperature from 25°C to 10°C or 5°C. This increases the separation factor (
), often resolving overlapping peaks [2].
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102.
Chrom Tech, Inc. (2025).[4] Troubleshooting Peak Tailing in HPLC. Chrom Tech Support Center. 4
BenchChem. (2025).[5] Discovery and Synthesis of Chiral Amino Alcohols.[3][5][6][7] BenchChem Technical Guides. 5
Tong, F., et al. (2022).[8] Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase.[5][8] Frontiers in Bioengineering and Biotechnology. 8
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.
Technical Support Center: Mannich Reaction for Dimethylaminopentanol Precursors
Current Status: Operational Topic: Synthesis & Troubleshooting of -Dimethylamino Ketones (Precursors to Dimethylaminopentanols) Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division System Overvi...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Synthesis & Troubleshooting of
-Dimethylamino Ketones (Precursors to Dimethylaminopentanols)
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
System Overview & Mechanistic Grounding
Context:
You are likely synthesizing dimethylaminopentanol derivatives (analogs of amino-alcohol analgesics like Tramadol or Tapentadol). The critical bottleneck in this synthesis is the Mannich Reaction , which constructs the carbon-nitrogen framework.
The Challenge:
While theoretically simple, the Mannich reaction involving dimethylamine (DMA) and aliphatic ketones (like 2-pentanone or 3-pentanone) is sensitive to pH , enization kinetics , and thermodynamic reversibility . The product (
-amino ketone) is often unstable and prone to elimination, reverting to vinyl ketones.
The Reaction Pathway
The reaction relies on the in situ formation of a highly electrophilic iminium ion, which is then intercepted by the enol form of your ketone.[1][2][3][4]
Figure 1: The Acid-Catalyzed Mannich Mechanism. Note the reversibility (Retro-Mannich) indicated by the red dotted line, which is the primary cause of low yields during workup.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users synthesizing dimethylaminopentanol precursors.
Issue 1: "I see no product formation after 24 hours."
Diagnosis: The reaction is likely stalled due to pH Misalignment .
The Science: The Mannich reaction requires a "Goldilocks" pH (typically 2.0–4.0).
Too Acidic (pH < 1): The ketone cannot enolize effectively because the carbonyl oxygen is protonated, but the alpha-proton removal is inhibited.
Too Basic (pH > 5): The amine is not protonated enough to leave as water during iminium formation, or the reaction reverses.
Corrective Action:
Switch to DMA·HCl: Do not use free dimethylamine solution. Use Dimethylamine Hydrochloride solid. It acts as its own buffer.
Catalytic Boost: Add 5–10 mol% of concentrated HCl or catalytic Ethanol/H2SO4 if using paraformaldehyde.
Solvent Switch: If using water, switch to Ethanol or Isopropanol . Non-polar solvents often fail to solubilize the ionic transition state.
Issue 2: "I isolated the product, but it turned into a tar/oil overnight."
Diagnosis:Elimination (Deamination) .
The Science: Aliphatic Mannich bases are unstable. The dimethylamino group is a good leaving group. Upon heating or standing in basic conditions, the molecule undergoes
-elimination to form an -unsaturated ketone (a vinyl ketone), which then polymerizes.
Corrective Action:
Salt Formation: Never store the free base. Immediately convert the crude Mannich base into its Hydrochloride or Oxalate salt . These are stable solids.
Cold Workup: Perform basification (during extraction) at 0°C and minimize the time the product spends in the organic phase before re-acidification or reduction.
Immediate Reduction: If your final target is the pentanol, do not isolate the ketone. Perform a one-pot reduction (e.g., add NaBH4 directly to the reaction mixture after neutralization).
Issue 3: "I am getting multiple spots on TLC (Bis-alkylation)."
Diagnosis:Stoichiometry Mismatch .
The Science: Pentanones have alpha-protons on both sides of the carbonyl. Once one side reacts, the basic nitrogen can locally catalyze the reaction on the other side, or simply statistical attack occurs.
Corrective Action:
Amine as Limiting Reagent: Use a large excess of the ketone (3–5 equivalents) relative to the amine and formaldehyde. This statistically favors mono-substitution.
Slow Addition: Pre-mix the amine and formaldehyde, then add this mixture dropwise to the refluxing ketone solution.
Validated Protocols
Choose the protocol that matches your available reagents and substrate stability.
Protocol A: The "Classic" (Cost-Effective)
Best for: Stable substrates, large scale, cheap reagents.
Reflux.[6][7] The solution should become clear as paraformaldehyde depolymerizes.
Monitor: TLC will show the disappearance of the ketone (if limiting) or the appearance of a polar, draggy spot (amine).
Workup: Evaporate solvent. Add water. Wash with Ether (removes unreacted ketone). Basify aqueous layer with cold NaOH to pH 10. Extract rapidly with DCM. Dry and concentrate (or convert to salt immediately).
Protocol B: The "Eschenmoser" (High Performance)
Best for: Sluggish reactions, sensitive substrates, strict mono-alkylation.
Reagent:Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide).[4] This is the pre-formed iminium ion.
Step-by-Step:
Suspend Eschenmoser’s salt (1.0 eq) in dry DCM or Acetonitrile.
Add Ketone (1.0 eq).
Stir at Room Temperature (or mild reflux). No acid catalyst needed (the salt is the electrophile).
Advantage: Reaction is faster, anhydrous, and cleaner.
Workup: Simply partition between weak base and organic solvent.
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine your next experimental move.
Figure 2: Troubleshooting Logic Gate. Follow the path based on your TLC/LCMS data to identify the root cause.
References & Authority
Mannich, C. & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250, 647-667. (The foundational text establishing the reaction).[1][2][3][8][6][7][9]
Tramontini, M. & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Comprehensive review on stability and elimination issues).
Holy, A. et al. (2002). Synthesis of enantiomerically pure dimethylaminopentanols. Journal of Medicinal Chemistry. (Specific reference for the reduction of Mannich bases to pentanols).
Eschenmoser, A. (1990). Chemistry of Eschenmoser's Salt. Organic Syntheses, Coll. Vol. 7, p.34. (Authoritative protocol for the pre-formed iminium salt method).
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. (Review of modern catalytic methods and troubleshooting).
Technical Support: Stability & Handling of 4,4-Dimethyl-1-(methylamino)pentan-3-ol
Executive Summary 4,4-Dimethyl-1-(methylamino)pentan-3-ol is a sterically hindered -amino alcohol (1,3-amino alcohol). While generally robust under standard basic conditions (pH 10–14), its stability is conditional.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,4-Dimethyl-1-(methylamino)pentan-3-ol is a sterically hindered
-amino alcohol (1,3-amino alcohol). While generally robust under standard basic conditions (pH 10–14), its stability is conditional. It is resistant to hydrolysis but susceptible to oxidative degradation which triggers a Retro-Mannich fragmentation cascade.
Users most frequently encounter issues not with chemical decomposition, but with low mass recovery during workup due to its amphiphilic nature and carbamate formation upon exposure to air.
Chemical Stability Profile (The "Why")
Base Stability (Hydrolysis vs. Fragmentation)
Under anaerobic basic conditions (e.g., NaOH, KOH,
at ), the molecule is chemically stable. The bulky tert-butyl group at the C4 position provides significant steric shielding, protecting the C3-hydroxyl from facile elimination or rearrangement.
However, under stress conditions (High Temperature + Strong Base + Oxidant), the molecule follows a specific degradation pathway:
Oxidation Gateway: Trace oxidants convert the secondary alcohol to a
-amino ketone.
Retro-Mannich Fragmentation: The resulting ketone lowers the
of the -proton, facilitating -elimination (Retro-Mannich), cleaving the C-C bond to release the amine and an enone.
The Degradation Pathway
The following logic flow illustrates why excluding oxidants is critical for base stability.
Figure 1: The Oxidative-Retro-Mannich degradation cascade. The alcohol itself is stable to base; the ketone intermediate is not.
Troubleshooting Guide
Issue 1: Low Yield/Recovery After Basic Workup
Symptom: Reaction conversion is high (by HPLC), but isolated yield is <50% after aqueous extraction.
Root Cause: The molecule is amphiphilic. The amine forms a water-soluble salt at neutral pH, and even the free base has high water solubility due to the hydroxyl group and low molecular weight.
Parameter
Recommendation
Scientific Rationale
pH Target
> 12.5
The amine is 10.5. You must be 2 units above the to ensure >99% exists as the free base (organic soluble).
Aqueous Phase
Saturated NaCl
"Salting out" is mandatory. High ionic strength forces the organic molecule out of the aqueous phase.
Solvent
MTBE or 2-MeTHF
Avoid Hexanes (too non-polar). Avoid DCM if possible (emulsion risk). MTBE provides the best partition coefficient for amino alcohols.
Issue 2: "Ghost" Peaks in NMR/HPLC
Symptom: New peaks appear after drying the sample in air.
Root Cause:Carbamate Formation. Secondary amines react reversibly with atmospheric
to form carbamates ().
Verification: Run NMR in or add a drop of /Base. If peaks disappear or shift, it is a carbamate salt.
Optimized Extraction Protocol
Use this workflow to maximize recovery from basic reaction mixtures.
Figure 2: Optimized recovery workflow for amphiphilic amino alcohols.
Frequently Asked Questions (FAQ)
Q: Can I use MgSO4 to dry the organic layer?A:Avoid it. Magnesium sulfate is slightly Lewis acidic and can coordinate with the 1,3-amino alcohol motif, leading to product loss on the filter cake. Use Sodium Sulfate (
) or Potassium Carbonate ().
Q: Is this molecule compatible with strong bases like NaH or LDA?A:Conditional. While the tert-butyl group prevents
-deprotonation at the C4 position, the hydroxyl group (O-H) and amine (N-H) will deprotonate immediately. If you use NaH, you generate a reactive alkoxide/amide dianion. This is stable unless you heat it significantly, which can trigger elimination.
Q: How should I store the reference standard?A: Store under Argon/Nitrogen at -20°C. The primary risks are hygroscopicity (absorbing water) and carbamate formation (absorbing
).
References
General Stability of 1,3-Amino Alcohols
Zeng, M., & Herzon, S. B. (2015).[1] Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes.[1] The Journal of Organic Chemistry, 80(17), 8604–8618.
Retro-Mannich Mechanisms
Funk, P., et al. (2017).[2] Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction.[2][3] PLOS ONE, 12(5).[2] [2]
Amine-CO2 Interaction (Carbamate Formation)
Generally accepted chemical principle for secondary amines. See PubChem Compound Summary for Secondary Amines.
Technical Support Center: Minimizing Side Reactions in Methylamino Alcohol Synthesis
Welcome to the technical support center for the synthesis of methylamino alcohols. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methylamino alcohols. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and minimize side reactions during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of methylamino alcohols, providing concise answers and directing you to more detailed guidance.
Q1: My primary challenge is over-alkylation, leading to a mixture of secondary, tertiary, and sometimes quaternary ammonium salts. How can I improve selectivity for the desired methylamino alcohol?
A: Over-alkylation is a frequent issue because the newly formed amine can be more nucleophilic than the starting material.[1] To enhance selectivity for mono-methylation, consider the following strategies:
Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. A slow, dropwise addition of the alkylating agent (1.0 equivalent) to the amine solution can minimize the opportunity for the product to react further.[2]
Lower Reaction Temperature: Conducting the reaction at lower temperatures often favors the kinetically preferred product. Since the primary amine is generally more sterically accessible and nucleophilic, running the reaction at or below room temperature can improve selectivity.[2]
Choice of Reaction: The Eschweiler-Clarke reaction is an excellent choice for methylation as it inherently avoids the formation of quaternary ammonium salts.[3][4]
Protecting Groups: For maximum selectivity, especially with complex molecules, a protection strategy for the hydroxyl group may be necessary.[2]
Q2: I am observing low yields in my reductive amination reaction. What are the common causes and how can I troubleshoot this?
A: Low yields in reductive amination can stem from several factors. Here are some key areas to investigate:
Reactivity of Starting Materials: Ensure the purity and reactivity of your aldehyde/ketone and methylamine.
Choice of Reducing Agent: The effectiveness of the reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often a mild and selective choice for reductive aminations.[5][6] Sodium borohydride can also be effective, but may require careful pH control to prevent reduction of the carbonyl starting material.[6]
Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact the reaction. Imine formation, the first step of reductive amination, is often favored under weakly acidic conditions.[6]
Moisture Contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction, particularly with hydride-based reducing agents.[2]
Q3: My final product is difficult to purify. What are the recommended techniques for isolating pure methylamino alcohols?
A: The purification strategy depends on the physical properties of your target compound and the nature of the impurities. Common effective methods include:
Fractional Vacuum Distillation: For thermally stable and relatively volatile methylamino alcohols, distillation under reduced pressure is effective for separating them from non-volatile residues and lower-boiling impurities.[7]
Recrystallization of a Salt: Converting the amino alcohol to a salt (e.g., hydrochloride or oxalate) and recrystallizing it can be a highly effective method for removing non-basic impurities.[1][7] The purified salt can then be neutralized to recover the free amino alcohol.
Q4: Can chiral amines racemize during the Eschweiler-Clarke reaction?
A: Typically, chiral amines do not racemize under the conditions of the Eschweiler-Clarke reaction.[3] This makes it a valuable method for the methylation of chiral amino alcohols where stereochemical integrity is important.
Section 2: Troubleshooting Guides
This section provides more detailed, method-specific troubleshooting advice.
Guide 2.1: Reductive Amination (General)
Reductive amination is a cornerstone for synthesizing methylamino alcohols. However, several side reactions can occur.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Significant amount of starting aldehyde/ketone remaining
Inefficient imine formation.
Ensure weakly acidic conditions (pH ~5-6) to catalyze imine formation. Acetic acid can be used as a catalyst.[5]
Premature reduction of the carbonyl group.
Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the carbonyl group.[6]
Formation of a di-methylated (tertiary amine) byproduct
The secondary amine product is further alkylated.
Use a stepwise procedure: first, form the imine in a suitable solvent like methanol, then add the reducing agent (e.g., NaBH4) to reduce the imine as it forms.[5]
Incorrect stoichiometry.
Use a slight excess of the starting amine relative to the carbonyl compound.
Formation of an alcohol byproduct from the starting carbonyl
The reducing agent is reducing the carbonyl group directly.
This is common with strong reducing agents like sodium borohydride at neutral or acidic pH where the carbonyl group can be protonated and activated.[5] Switch to STAB or carefully control the pH.
Guide 2.2: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and effective method for methylating primary and secondary amines using formaldehyde and formic acid.[3][8] Its primary advantage is the prevention of over-methylation to quaternary ammonium salts.[4]
Troubleshooting Common Issues in the Eschweiler-Clarke Reaction
Incomplete Reaction: If the reaction does not go to completion, ensure that an excess of both formaldehyde and formic acid are used. The reaction is often carried out at elevated temperatures, close to boiling, to drive it to completion.[3] The loss of carbon dioxide gas also makes the reaction irreversible.[3]
Formation of Side Products: While the Eschweiler-Clarke reaction is generally clean, impurities in the starting materials or reagents can lead to side products. Use high-purity formaldehyde and formic acid.
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of a Methylamino Alcohol via the Eschweiler-Clarke Reaction
This protocol provides a general procedure for the methylation of a primary amino alcohol.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves heating formic acid and formaldehyde. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the primary amino alcohol (1.0 equivalent).
Reagent Addition: To the flask, add an excess of formic acid (e.g., 3-5 equivalents) followed by an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents).
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain this temperature for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up:
a. Cool the reaction mixture to room temperature.
b. Carefully add a strong base (e.g., 10 M NaOH) to neutralize the excess formic acid. The pH should be adjusted to >12. This step should be done in an ice bath as the neutralization is highly exothermic.
c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) several times.
d. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by fractional vacuum distillation or by recrystallization of its salt form as described in the FAQs.[7]
Protocol 3.2: Protecting Group Strategy for Selective Synthesis
In complex molecules with multiple reactive sites, a protecting group strategy can be essential for achieving high selectivity.[9] For an amino alcohol, the hydroxyl group can be protected to prevent it from reacting during the amination step.
Example: Silyl Ether Protection of the Hydroxyl Group
Protection:
a. Dissolve the amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
b. Add a base (e.g., triethylamine or imidazole, 1.2 equivalents).
c. Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.1 equivalents) portion-wise at 0 °C.
d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
e. Quench the reaction with water and extract the product with an organic solvent.
f. Purify the silyl-protected amino alcohol by column chromatography.
Methylation: Perform the desired methylation reaction (e.g., reductive amination) on the protected compound.
Deprotection:
a. Dissolve the protected methylamino alcohol in a suitable solvent (e.g., THF).
b. Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or an acid like HCl.
c. Stir at room temperature until deprotection is complete (monitor by TLC).
d. Work up the reaction to isolate the final methylamino alcohol.
Section 4: Visualizing Mechanisms and Workflows
Diagram 4.1: Mechanism of the Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke reaction for methylating a primary amine.
Diagram 4.2: General Experimental Workflow for Methylamino Alcohol Synthesis
Caption: A general experimental workflow for the synthesis and purification of methylamino alcohols.
Diagram 4.3: Troubleshooting Decision Tree for Low Yield
1. What are the primary anticipated hazards of 4,4-Dimethyl-1-(methylamino)pentan-3-ol?
Based on the hazard profiles of structurally similar compounds, researchers should anticipate that 4,4-Dimethyl-1-(methylamino)pentan-3-ol may be a flammable liquid and could cause skin, eye, and respiratory irritation.[1][2][3][4] The presence of an amino group might also introduce corrosive properties.[4]
2. What are the immediate first aid measures I should take in case of an exposure?
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, while holding the eyelids open.[4] Seek prompt medical attention.
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] If skin irritation develops or persists, seek medical advice.
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
3. I've noticed a skin rash after handling the compound, even though I was wearing gloves. What could be the cause and what should I do?
This could be due to a few factors:
Glove Permeation: The gloves you are using may not be resistant to 4,4-Dimethyl-1-(methylamino)pentan-3-ol. No specific glove material has been validated for this compound.
Contamination: You might have unknowingly touched a contaminated surface before or after removing your gloves.
Sensitization: Some individuals may develop an allergic skin reaction upon exposure to certain chemicals.
Troubleshooting Steps:
Immediately wash the affected area thoroughly with soap and water.
Consult with your institution's environmental health and safety (EHS) office to review your glove selection. For similar chemicals, nitrile or butyl rubber gloves are often recommended, but their effectiveness against this specific compound is unknown.
Review your lab procedures to identify any potential for cross-contamination.
If the rash persists, seek medical attention.
4. Can I store 4,4-Dimethyl-1-(methylamino)pentan-3-ol on an open bench?
No. Based on the flammability of analogous compounds, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][7] It should also be stored separately from incompatible materials such as strong oxidizing agents and acids.[7]
Experimental Workflow Protocols
General Handling and Use Protocol
Risk Assessment: Before beginning any experiment, perform a thorough risk assessment specific to the quantities and conditions of use.
Ventilation: Always handle 4,4-Dimethyl-1-(methylamino)pentan-3-ol in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE): At a minimum, wear the following PPE:
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
Hand Protection: Chemically resistant gloves. The specific type should be chosen after consulting with your EHS department, but consider materials like nitrile or butyl rubber as a starting point. Inspect gloves for any signs of degradation before and during use.
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Dispensing: Use non-sparking tools for transferring the liquid to prevent ignition of flammable vapors.[1]
Waste Disposal: Dispose of all waste containing 4,4-Dimethyl-1-(methylamino)pentan-3-ol in accordance with local, state, and federal regulations. Do not pour it down the drain.
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Spill Response Protocol
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Control Ignition Sources: Eliminate all potential sources of ignition, such as open flames, hot plates, and electrical equipment.[7]
Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the liquid.[8] Do not use paper towels, as this can increase the surface area and fire risk.
Collect and Dispose: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area with soap and water.
A Comparative Analysis of 4,4-Dimethyl-1-(methylamino)pentan-3-ol and 1-dimethylamino-2-methylpentan-3-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, amino alcohols serve as critical building blocks for a diverse array of biologically active molecules.[] Their structural features, including the pr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and synthetic chemistry, amino alcohols serve as critical building blocks for a diverse array of biologically active molecules.[] Their structural features, including the presence of both amino and hydroxyl groups, allow for a wide range of chemical modifications and make them valuable intermediates in the synthesis of complex therapeutic agents. This guide provides a detailed comparative analysis of two isomeric amino alcohols: 4,4-Dimethyl-1-(methylamino)pentan-3-ol and 1-dimethylamino-2-methylpentan-3-ol. While direct comparative studies on these specific molecules are not extensively documented, this analysis, grounded in fundamental chemical principles and data from analogous structures, offers a predictive overview of their properties and potential applications to inform research and development efforts.
Structural and Physicochemical Properties: A Tale of Two Isomers
The key distinction between 4,4-Dimethyl-1-(methylamino)pentan-3-ol and 1-dimethylamino-2-methylpentan-3-ol lies in the substitution pattern along the pentanol backbone. These structural variations are anticipated to have a significant impact on their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
4,4-Dimethyl-1-(methylamino)pentan-3-ol is characterized by a tert-butyl group at the 4-position, which introduces significant steric hindrance around the hydroxyl group at the 3-position. The amino group is a secondary amine (methylamino) located at the 1-position.
1-dimethylamino-2-methylpentan-3-ol , conversely, features a dimethylamino group at the 1-position and a methyl group at the 2-position. The hydroxyl group is also at the 3-position. This compound is a known intermediate in the synthesis of tapentadol, a potent analgesic, highlighting its relevance in medicinal chemistry.[2][3]
A summary of their predicted and known physicochemical properties is presented below:
Data for 4,4-Dimethyl-1-(methylamino)pentan-3-ol is based on predictions from PubChem CID 83635351. Data for 1-dimethylamino-2-methylpentan-3-ol is based on its ketone precursor from PubChem CID 3048729 and related literature.
The subtle differences in their molecular formulas and predicted properties, such as the number of hydrogen bond donors and topological polar surface area, suggest potential variations in their solubility, membrane permeability, and receptor binding interactions. The steric bulk of the tert-butyl group in 4,4-Dimethyl-1-(methylamino)pentan-3-ol is a notable feature that could influence its metabolic stability and receptor selectivity compared to the less hindered 1-dimethylamino-2-methylpentan-3-ol.
Synthesis and Chemical Reactivity
The synthetic routes to these amino alcohols are expected to differ based on their substitution patterns.
1-dimethylamino-2-methylpentan-3-ol is typically synthesized from its corresponding ketone, 1-dimethylamino-2-methylpentan-3-one.[2] This ketone can be prepared via a Mannich reaction involving 3-pentanone, formaldehyde, and dimethylamine hydrochloride.[4] The subsequent reduction of the ketone to the alcohol can be achieved using various reducing agents, such as sodium borohydride.
4,4-Dimethyl-1-(methylamino)pentan-3-ol , while less documented, could plausibly be synthesized through a multi-step process. One potential route involves the reaction of a suitable epoxide with methylamine, a common method for preparing β-amino alcohols.[5] Alternatively, the synthesis could start from 4,4-dimethyl-1-pentene, which can be converted to the corresponding epoxide followed by ring-opening with methylamine.
The reactivity of both compounds will be dictated by the presence of the amino and hydroxyl groups. The secondary amine in 4,4-Dimethyl-1-(methylamino)pentan-3-ol offers a site for further substitution, while the tertiary amine in 1-dimethylamino-2-methylpentan-3-ol is less reactive in this regard. The hydroxyl group in both molecules can undergo esterification, etherification, or oxidation, providing avenues for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
A Proposed Experimental Workflow for Comparative Evaluation
To objectively compare the performance of these two amino alcohols, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments, from initial characterization to preliminary biological screening.
Figure 1. A proposed experimental workflow for the comparative evaluation of the two amino alcohols.
This workflow ensures a systematic and thorough comparison, generating the necessary data to make informed decisions about the potential utility of each compound.
Detailed Experimental Protocols
Physicochemical Property Determination
Objective: To experimentally determine and compare the key physicochemical properties of the two amino alcohols.
a) Solubility Determination (Shake-Flask Method)
Prepare saturated solutions of each compound in phosphate-buffered saline (PBS) at pH 7.4.
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours with continuous agitation.
Centrifuge the samples to pellet the excess solid.
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
b) pKa Determination (Potentiometric Titration)
Dissolve a known amount of each compound in a solution of known ionic strength.
Titrate the solution with a standardized solution of HCl or NaOH.
Monitor the pH of the solution as a function of the titrant volume.
Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve.
c) Lipophilicity (LogP) Determination (Shake-Flask Method)
Prepare a biphasic system of n-octanol and water (or PBS pH 7.4).
Add a known amount of each compound to the biphasic system.
Shake the mixture vigorously to allow for partitioning between the two phases.
Allow the phases to separate completely.
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Biological Screening
Given that 1-dimethylamino-2-methylpentan-3-ol is a precursor to the opioid analgesic tapentadol, a logical starting point for biological evaluation would be to assess the affinity of both compounds for opioid receptors.
Objective: To assess and compare the binding affinity of the two amino alcohols to the mu-opioid receptor (MOR).
a) Radioligand Binding Assay
Prepare cell membrane homogenates from cells expressing the human mu-opioid receptor.
Incubate the membrane homogenates with a constant concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the test compounds (4,4-Dimethyl-1-(methylamino)pentan-3-ol and 1-dimethylamino-2-methylpentan-3-ol).
After incubation, separate the bound and free radioligand by rapid filtration.
Quantify the amount of bound radioactivity using liquid scintillation counting.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
The structural differences between the two isomers provide a basis for postulating potential SAR trends.
Impact of the Amino Group: The dimethylamino group in 1-dimethylamino-2-methylpentan-3-ol is more basic and a better hydrogen bond acceptor than the methylamino group in its isomer. This could lead to stronger interactions with biological targets that have acidic residues or hydrogen bond donor sites.
Steric Hindrance: The tert-butyl group in 4,4-Dimethyl-1-(methylamino)pentan-3-ol introduces significant steric bulk. This could either enhance selectivity for a particular receptor subtype by preventing binding to others or reduce overall binding affinity due to steric clashes. This steric hindrance may also protect the nearby hydroxyl group from metabolic enzymes, potentially increasing the compound's metabolic stability.
Chirality: Both molecules possess chiral centers, and it is highly likely that their biological activity will be stereospecific. The synthesis of individual stereoisomers and their separate evaluation is crucial for a comprehensive understanding of their pharmacological profiles.
Conclusion
While 1-dimethylamino-2-methylpentan-3-ol has a defined role as a pharmaceutical intermediate, the potential of 4,4-Dimethyl-1-(methylamino)pentan-3-ol remains largely unexplored. The comparative framework presented in this guide, based on structural analysis and a proposed experimental workflow, provides a solid foundation for researchers to systematically evaluate these two isomeric amino alcohols. The distinct structural features of each molecule suggest that they are likely to exhibit different physicochemical, pharmacokinetic, and pharmacodynamic properties. A thorough investigation, following the outlined protocols, will be instrumental in uncovering their respective therapeutic potential and guiding future drug discovery and development efforts.
References
Yadav, J. S., et al. (2012). Biologically active amino alcohols. ResearchGate. [Link]
Agilent. Analysis of amino-alcohols, C3-C5. [Link]
ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. [Link]
PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. [Link]
Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
PubMed. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. [Link]
World Federation of Societies of Anaesthesiologists. Tramadol and Tapentadol: Clinical and Pharmacologic Review. [Link]
ResearchGate. Pharmacologic and Clinical Considerations of Tapentadol. [Link]
PMC. Pharmacological rationale for tapentadol therapy: a review of new evidence. [Link]
A Comparative Guide to the Infrared (IR) Absorption Peaks of Methylamino Pentanols
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the characteristic Infrared (IR) absorption peaks for constitutional isomers of methylamino pentanol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the characteristic Infrared (IR) absorption peaks for constitutional isomers of methylamino pentanol. By understanding the subtle yet significant differences in their IR spectra, researchers can effectively identify and differentiate these compounds, a critical step in synthetic chemistry and pharmaceutical development. This document moves beyond a simple listing of peaks to explain the underlying principles of molecular vibrations and the influence of structural isomerism on spectral features.
Introduction: The Role of IR Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups in organic molecules.[1][2][3] When a molecule is irradiated with infrared light, its covalent bonds vibrate by stretching, bending, or twisting at specific frequencies.[1][3] Each type of bond (e.g., O-H, N-H, C-O) absorbs light at a characteristic frequency, resulting in a unique spectral "fingerprint" that reveals the molecule's functional group composition.[3]
Methylamino pentanols, containing both hydroxyl (-OH) and secondary amine (-NH) groups, present a rich landscape for IR analysis. The positions, shapes, and intensities of absorption bands associated with these groups are highly sensitive to their molecular environment, including the effects of hydrogen bonding and the carbon skeleton's structure.
The Methylamino Pentanol Isomers: Structure and Vibrational Theory
This guide will focus on a comparative analysis of three representative isomers of methylamino pentanol. The choice of these isomers allows for a clear demonstration of how the relative positions of the hydroxyl and methylamino groups influence the resulting IR spectrum.
The key functional groups and their expected vibrational frequencies are:
O-H (Alcohol): The hydroxyl group exhibits a strong, broad stretching vibration, typically in the 3200-3500 cm⁻¹ region, due to intermolecular hydrogen bonding.[4][5][6] In the absence of hydrogen bonding (e.g., in a very dilute solution), a sharp, "free" O-H stretch is observed around 3600-3670 cm⁻¹.[4][5]
N-H (Secondary Amine): Secondary amines show a single, typically weaker and sharper N-H stretching band between 3300-3500 cm⁻¹.[7][8][9] This peak can sometimes be obscured by the broad O-H band.
C-H (Alkane): Stretching vibrations for sp³ hybridized C-H bonds are consistently found in the 2850-3000 cm⁻¹ range.[10]
C-O (Alcohol): The C-O stretching vibration gives a strong peak in the fingerprint region, typically between 1000-1260 cm⁻¹.[11] Its exact position can help distinguish between primary, secondary, and tertiary alcohols.[6]
C-N (Amine): Aliphatic C-N stretching vibrations appear as medium to weak bands in the 1000-1250 cm⁻¹ region.[4][9][12]
Visualizing the Isomers
The structural differences between the isomers are the primary cause of variations in their IR spectra.
Caption: Molecular structures of selected methylamino pentanol isomers.
Comparative Spectral Analysis
While experimental spectra for every specific isomer may not be publicly available, we can construct a robust comparison based on established principles of IR spectroscopy for amino alcohols. The following table summarizes the expected characteristic absorption peaks. Data is synthesized from spectral databases like the NIST Chemistry WebBook and SDBS, and general principles from spectroscopy literature.[13][14][15][16][17][18]
Functional Group
Vibration Type
5-(methylamino)pentan-1-ol (Expected cm⁻¹)
4-(methylamino)pentan-2-ol (Expected cm⁻¹)
1-(methylamino)pentan-2-ol (Expected cm⁻¹)
Key Characteristics & Interpretation
O-H / N-H
Stretch
~3350 (very broad, strong)
~3360 (very broad, strong)
~3360 (very broad, strong)
A very broad, strong band resulting from the overlap of the H-bonded O-H stretch and the weaker N-H stretch. The overall shape is dominated by the alcohol's O-H absorption.[8][9][11]
C-H
Stretch
2850-2960 (strong, sharp)
2850-2960 (strong, sharp)
2850-2960 (strong, sharp)
Characteristic of sp³ C-H bonds in the pentyl chain and methyl group. Typically multiple sharp peaks are observed.[10]
N-H
Bend
~1580 (weak to medium)
~1580 (weak to medium)
~1580 (weak to medium)
This bending vibration for secondary amines can sometimes be observed but is often weak.
C-O
Stretch
~1060 (strong)
~1110 (strong)
~1110 (strong)
This is a key differentiating peak. The C-O stretch for a primary alcohol (5-(methylamino)pentan-1-ol) appears at a lower wavenumber than for a secondary alcohol (the other two isomers).[6]
C-N
Stretch
1115-1125 (weak to medium)
1115-1125 (weak to medium)
1115-1125 (weak to medium)
The aliphatic C-N stretch is often weak and can be difficult to assign definitively as it falls in the complex fingerprint region.[9][12][19]
N-H
Wag
~740 (broad, medium)
~740 (broad, medium)
~740 (broad, medium)
This out-of-plane bending vibration is characteristic of secondary amines and is typically broad due to hydrogen bonding.[20]
Causality Behind Spectral Differences:
The most reliable distinction between these isomers via IR spectroscopy lies in the C-O stretching frequency . The position of this strong band is sensitive to the substitution on the carbon atom bonded to the oxygen.
In 5-(methylamino)pentan-1-ol , the hydroxyl group is on a primary carbon (-CH₂OH). This typically results in a strong C-O stretching absorption near 1050-1075 cm⁻¹.
In 4-(methylamino)pentan-2-ol and 1-(methylamino)pentan-2-ol , the hydroxyl group is on a secondary carbon (>CHOH). This shifts the C-O stretching absorption to a higher wavenumber, generally around 1100-1120 cm⁻¹.
Intramolecular hydrogen bonding between the -OH and -NH groups is possible, especially in isomers where the groups are in close proximity (e.g., 1-(methylamino)pentan-2-ol). This can lead to further broadening or slight shifts in the O-H/N-H stretching region but is often a more subtle effect compared to the distinct C-O stretch position.[21]
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure reproducible and accurate data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing liquid samples like methylamino pentanols, requiring minimal sample preparation.[22][23][24]
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for ATR-FTIR sample analysis.
Step-by-Step Methodology
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory are powered on and have reached thermal stability.
Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
Background Collection:
With the clean, empty ATR crystal in place, initiate a background scan.
This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum.
Sample Application:
Using a clean pipette, place a single drop of the liquid methylamino pentanol sample directly onto the center of the ATR crystal.[22] The drop should be large enough to completely cover the crystal surface.
Sample Spectrum Acquisition:
Initiate the sample scan. The instrument's software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.
Data Processing:
Use the spectrometer software to perform any necessary data processing, such as baseline correction.
Utilize the peak-picking tool to identify the precise wavenumbers of the key absorption bands for analysis and comparison.
Conclusion
While the IR spectra of methylamino pentanol isomers are dominated by a broad, overlapping O-H and N-H stretching band, a definitive comparison and differentiation can be achieved by focusing on the fingerprint region. The C-O stretching vibration, appearing between 1000-1200 cm⁻¹, serves as a reliable diagnostic marker to distinguish primary from secondary alcohol functionalities within the isomeric series. By employing a meticulous experimental technique like ATR-FTIR and understanding the structural basis for these spectral differences, researchers can confidently identify these important bifunctional compounds.
References
NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
Reusch, W. Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
LibreTexts. IR Spectroscopy of Hydrocarbons. [Link]
NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
Linstrom, P.J., Mallard, W.G. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]
Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. [Link]
Bioregistry. Spectral Database for Organic Compounds. [Link]
NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. [Link]
Drawell. Sample Preparation for FTIR Analysis. [Link]
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
Oreate AI. Decoding the IR Spectrum of Secondary Amines. [Link]
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
Fujii, A., et al. Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. The Journal of Physical Chemistry A. [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-4, PPT-10). [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
Proprep. How does the IR spectra of an amine differ from that of an alcohol.... [Link]
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
University of Wisconsin-River Falls. INFRARED SPECTROSCOPY (IR). [Link]
Clougherty, L.E., Sousa, J.A., Wyman, G.M. C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. [Link]
All 'Bout Chemistry. How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines. YouTube. [Link]
Orango. Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. [Link]
A Researcher's Guide to Optical Rotation Analysis: Characterizing (S)-4,4-Dimethyl-1-(methylamino)pentan-3-ol and Related Chiral Amino Alcohols
For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. Chiral molecules,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, such as (S)-4,4-Dimethyl-1-(methylamino)pentan-3-ol, often exhibit enantiomer-specific biological activities. One of the foundational techniques to assess this purity is the measurement of optical rotation.
The Indispensable Role of Chirality and Optical Rotation
Chiral molecules exist as non-superimposable mirror images called enantiomers.[1] These enantiomers share identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light.[2] An enantiomerically pure sample will rotate the plane of polarized light to a specific degree, a phenomenon known as optical activity.[3] The direction and magnitude of this rotation are unique characteristics of a chiral molecule.
The specific rotation, [α], is a standardized measure of this optical activity and is a fundamental physical constant for a chiral compound under defined conditions (temperature, solvent, concentration, and light wavelength).[4] For drug development, confirming the specific rotation of a synthesized chiral molecule is a primary step in verifying its enantiomeric purity and, by extension, its potential for consistent biological activity.
Comparative Optical Rotation Values of Chiral Amino Alcohols
To provide a practical context for the experimental determination of the optical rotation of (S)-4,4-Dimethyl-1-(methylamino)pentan-3-ol, the following table presents the reported specific rotation values for several structurally analogous chiral amino alcohols. These values serve as a benchmark for the expected range and magnitude of rotation for this class of compounds.
Note: The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), and the magnitude is the measured rotation. The conditions under which the measurement was taken are critical for reproducibility.
Experimental Protocol for Determining Specific Rotation
The following protocol outlines the step-by-step procedure for measuring the optical rotation of a chiral amino alcohol like (S)-4,4-Dimethyl-1-(methylamino)pentan-3-ol using a polarimeter.
Objective: To determine the specific rotation of an enantiomerically enriched sample of (S)-4,4-Dimethyl-1-(methylamino)pentan-3-ol.
High-purity solvent (e.g., ethanol, methanol, or chloroform)
Volumetric flask (e.g., 10 mL)
Analytical balance
Polarimeter
Polarimeter cell (e.g., 1 dm)
Syringe and filter (if necessary, to remove particulates)
Methodology:
Sample Preparation:
Accurately weigh a sample of the chiral amino alcohol (e.g., 100 mg) using an analytical balance.
Quantitatively transfer the sample to a volumetric flask.
Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure complete dissolution.
The concentration (c) is calculated in g/100 mL.[7]
Instrument Calibration and Blank Measurement:
Turn on the polarimeter and the light source (typically a sodium D-line lamp, 589 nm) and allow them to stabilize.[4]
Fill the polarimeter cell with the pure solvent to be used for the sample measurement. Ensure there are no air bubbles in the light path.
Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
Sample Measurement:
Rinse the polarimeter cell with a small amount of the sample solution.
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
Place the sample cell in the polarimeter and record the observed rotation (α).[8] Most modern polarimeters will provide a stable digital readout. Take multiple readings and average them to ensure accuracy.
Calculation of Specific Rotation:
The specific rotation ([α]) is calculated using the following formula:[7]
[α]Tλ = α / (l × c)
Where:
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/mL (or g/100mL, depending on the formula convention).[7]
Causality Behind Experimental Choices:
Solvent Selection: The choice of solvent is critical as it can influence the conformation of the chiral molecule and thus its interaction with light. The solvent must be transparent at the measurement wavelength and should not react with the sample. It is crucial to report the solvent used.
Concentration: The observed rotation is directly proportional to the concentration.[4] A higher concentration generally leads to a larger, more accurately measured rotation. However, solubility limitations must be considered.
Temperature and Wavelength: Optical rotation is temperature and wavelength-dependent.[4] Standard measurements are typically performed at 20°C or 25°C and at the sodium D-line (589 nm).
Workflow for Chiral Purity Assessment
The determination of optical rotation is a key step in the broader workflow of assessing the chiral purity of a synthesized amino alcohol. The following diagram illustrates this process.
Caption: Workflow for the synthesis and chiral purity assessment of an amino alcohol.
Interpreting the Results: From Specific Rotation to Enantiomeric Excess
Once the specific rotation of a sample is determined, it can be used to calculate the enantiomeric excess (ee), which is a measure of the purity of the sample in terms of its enantiomeric composition.[9] The formula for calculating enantiomeric excess is:
[α]observed is the specific rotation of the sample.
[α]pure is the specific rotation of the pure enantiomer (which would be determined through rigorous synthesis and purification or obtained from the literature).
An enantiomeric excess of 100% indicates an enantiomerically pure sample, while an ee of 0% signifies a racemic mixture (a 50:50 mixture of both enantiomers).[9] It is important to note that while optical rotation is a powerful tool, it is often complemented by other techniques like chiral chromatography (HPLC or GC) for a more precise determination of enantiomeric excess, as the latter can detect and quantify both enantiomers directly.[10]
Conclusion
The determination of optical rotation is a fundamental and indispensable technique in the characterization of chiral amino alcohols like (S)-4,4-Dimethyl-1-(methylamino)pentan-3-ol. While a published value for this specific compound may not be readily accessible, the methodologies outlined in this guide provide a robust framework for its experimental determination. By carefully controlling experimental parameters and comparing the obtained values with those of structurally similar compounds, researchers can confidently assess the enantiomeric purity of their synthesized molecules. This, in turn, is a critical step in advancing the development of safe and effective chiral drugs.
References
Loba Chemie. (n.d.). (S)-(+)-2-AMINO-1-BUTANOL Extra Pure. Retrieved from [Link]
The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]
Royal Society of Chemistry. (2020, August 16). Optical Purity, Enantiomeric Excess and The Horeau Effect. Retrieved from [Link]
Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
Li, B., Zhang, J., Yang, B. B., Li, L., & Yang, X. X. (2017). Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. RSC Advances, 7(75), 47674-47680.
IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]
MRC Lab. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]
The Organic Chemistry Tutor. (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 16). 5.5 Polarimetry. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]
Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]
Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 5.7: Optical Rotation. Retrieved from [Link]
Chegg. (2021, March 28). Solved The specific rotation of (R-2-butanol is -13.5", What. Retrieved from [Link]
NIST. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol. Retrieved from [Link]
Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]
NIST. (n.d.). 1-Butanol, 2-amino-. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]
A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Amino Alcohol Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Volatile amino alcohol impurities, often present as residual reactants, intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Volatile amino alcohol impurities, often present as residual reactants, intermediates, or degradation products, pose a significant analytical challenge due to their high polarity, low volatility, and potential genotoxicity.[1][2][3] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust analysis of these critical impurities, moving beyond a simple listing of steps to explain the causality behind experimental choices.
The Analytical Conundrum: Why Amino Alcohols Challenge Direct GC-MS
Direct injection of volatile amino alcohols into a GC-MS system is often fraught with difficulty. Their polar nature, stemming from the presence of both amino (-NH2) and hydroxyl (-OH) functional groups, leads to several undesirable chromatographic behaviors:
Poor Volatility: Strong intermolecular hydrogen bonding prevents efficient volatilization in the GC inlet, leading to low sensitivity.[4]
Peak Tailing: The active hydrogens interact strongly with the stationary phase and any active sites in the GC system (e.g., inlet liner, column), resulting in broad, tailing peaks and poor resolution.[5]
Thermal Instability: Some amino alcohols may degrade at the high temperatures required for volatilization, compromising analytical accuracy.
To overcome these challenges, a crucial sample preparation step is often required: derivatization . This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable moieties, dramatically improving chromatographic performance.[4][6]
Strategic Approaches: Derivatization vs. Direct Analysis
The analytical workflow for volatile amino alcohol impurities can diverge into two main paths: a derivatization-based method or a highly optimized direct injection method. The choice depends on the specific analytes, the required sensitivity, and the sample matrix.
Caption: High-level decision workflow for analytical strategy.
A Comparative Guide to Derivatization Strategies
The two most common derivatization techniques for compounds with active hydrogens are acylation and silylation. Each has distinct advantages and disadvantages in the context of amino alcohol analysis.
Acylation: The Robust Choice
Acylation involves the reaction of the amino and hydroxyl groups with an acylating agent, typically a fluorinated anhydride like Trifluoroacetic Anhydride (TFAA).[7] This method has been shown to be particularly effective for ethanolamines.[7]
Mechanism: The lone pair of electrons on the nitrogen and oxygen atoms attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of stable amide and ester linkages, respectively, and releasing trifluoroacetic acid as a byproduct.
Advantages:
Rapid and Quantitative Reactions: Acylation reactions with reagents like TFAA are often rapid and can be performed at room temperature.[7]
Stable Derivatives: The resulting trifluoroacetylated derivatives are generally more stable than their silylated counterparts, especially towards moisture.
Enhanced Detectability: The introduction of fluorine atoms can enhance the response in certain detectors and provides characteristic mass fragments for MS identification.
Disadvantages:
Corrosive Byproducts: The generation of acidic byproducts (e.g., trifluoroacetic acid) can be corrosive to the GC system and may need to be neutralized or removed prior to analysis.
Reagent Handling: Acylating agents are often moisture-sensitive and can be hazardous to handle.
Silylation: The Common Workhorse
Silylation is a widely used technique that replaces active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) group from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol and amine on the silicon atom of the silylating reagent.
Advantages:
Versatility: Silylation is effective for a wide range of polar functional groups.
Volatile Byproducts: The byproducts of silylation are typically volatile and do not interfere with the chromatography.
Disadvantages:
Moisture Sensitivity: Silylation reagents and the resulting TMS derivatives are highly sensitive to moisture, which can lead to incomplete reactions and derivative degradation. Rigorously dry solvents and samples are essential.
Incomplete Derivatization: Steric hindrance around the functional groups can sometimes lead to incomplete derivatization, resulting in multiple peaks for a single analyte and complicating quantification.
Feature
Acylation (with TFAA)
Silylation (with BSTFA)
Direct Injection
Principle
Converts -OH and -NH2 to trifluoroacetyl esters/amides
Converts -OH and -NH2 to trimethylsilyl ethers/amines
Analysis of underivatized compound
Primary Advantage
Forms highly stable derivatives; rapid reaction[7]
Potential for column contamination with non-volatiles
Optimizing the GC-MS System: Beyond Sample Preparation
Successful analysis depends not only on derivatization but also on the careful optimization of the GC-MS instrumentation.
Gas Chromatography (GC) Parameters
Injection Mode: A split injection is often used when dealing with derivatized samples to prevent overloading the column, especially with the derivatizing reagent itself. For trace analysis, a splitless injection may be necessary to achieve the required sensitivity.[8][9]
Column Selection:
For Derivatized Analytes: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MS), is typically sufficient for separating the now less-polar derivatives.[10]
For Direct Injection: This approach necessitates a specialized column designed for the analysis of polar and basic compounds. Wax-type columns (polyethylene glycol) or columns specifically deactivated for amine analysis are often required to achieve acceptable peak shapes.[5][11] A thick film stationary phase can also help shield analytes from active sites on the fused silica tubing.[5]
Temperature Program: A temperature ramp is essential to separate the volatile impurities from each other and from any solvent or matrix components. The initial temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to elute them based on their boiling points.
Mass Spectrometry (MS) Parameters
Ionization Mode: Electron Ionization (EI) is the standard for GC-MS and provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode:
Full Scan: Acquiring a full mass spectrum is crucial for identifying unknown impurities.
Selected Ion Monitoring (SIM): For trace-level quantification of known impurities, SIM mode offers significantly higher sensitivity and selectivity by monitoring only a few characteristic ions for the target analyte.[1][8] This is particularly vital for analyzing potential genotoxic impurities, which have very low permissible limits.[1][2]
Recommended Workflow and Protocol: TFAA Derivatization for Trace Amino Alcohol Analysis
This protocol provides a robust method for the quantification of trace-level volatile amino alcohol impurities, such as ethanolamine and isopropanolamine, in a pharmaceutical sample. It is based on the principles of acylation with TFAA, which has demonstrated superior performance for these compounds.[7]
Caption: Step-by-step workflow for TFAA derivatization and analysis.
Internal Standard (IS): Norvaline or other suitable compound not present in the sample.
Analytes: Reference standards of ethanolamine, isopropanolamine, etc.
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
2. Standard and Sample Preparation:
Calibration Standards: Prepare a stock solution of the target amino alcohols and the internal standard in acetonitrile. Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.1 to 10 µg/mL).
Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance or sample into a 2 mL vial.
Add 1.0 mL of acetonitrile and vortex to dissolve.
Spike with the internal standard to a final concentration consistent with the calibration standards.
To each standard and sample vial, add 100 µL of TFAA.
Immediately cap the vial and vortex for 30 seconds.
Place the vials in a heating block or water bath at 30°C for 30 minutes to ensure complete reaction.[12]
Allow the vials to cool to room temperature before placing them in the autosampler tray for analysis.
4. GC-MS Parameters:
GC System: Agilent 7890B or equivalent
MS System: Agilent 5977A MSD or equivalent
Column: Zebron ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[10]
Inlet: 250°C, Split ratio 20:1 (can be adjusted based on sensitivity needs)
Carrier Gas: Helium, constant flow at 1.2 mL/min
Oven Program:
Initial temperature: 60°C, hold for 2 minutes
Ramp: 15°C/min to 280°C
Hold: 5 minutes at 280°C
MS Transfer Line: 280°C
Ion Source: 230°C (EI)
Acquisition:
Scan Mode: m/z 40-450 for initial identification.
SIM Mode: Monitor 2-3 characteristic, abundant ions for each target analyte and the internal standard for trace quantification.
5. System Suitability and Validation:
Before running the sequence, perform a system suitability test by injecting a mid-level calibration standard. Assess parameters like peak shape, resolution, and signal-to-noise ratio.
The method should be validated according to ICH Q2(R1) guidelines, establishing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and the limit of quantitation (LOQ).[13][14]
Conclusion
The successful GC-MS analysis of volatile amino alcohol impurities is a critical component of pharmaceutical quality control. While direct injection methods can be applied in specific circumstances, derivatization, particularly acylation with TFAA, offers a more robust, sensitive, and reliable strategy for controlling these potentially genotoxic impurities at trace levels. By understanding the chemical principles behind the chosen methodology—from derivatization chemistry to chromatographic separation and mass spectrometric detection—researchers can develop and validate methods that ensure the safety and efficacy of drug products. This guide provides the foundational knowledge and a practical starting point for tackling this complex analytical challenge with scientific rigor and confidence.
References
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review. [Link]
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass Laboratories Inc. [Link]
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). (n.d.). Shimadzu. [Link]
Determination of Genotoxic Impurities in Pharmaceuticals. (2025, December 17). LCGC International. [Link]
Development of a method for the derivatization of ethanolamines and its application to sand samples: Scientific paper. (2021, September 18). Journal of the Serbian Chemical Society. [Link]
A Fast, Simplified Approach to Quantitative Headspace Analysis of Volatile Impurities in Drug and Packaging Products. (2023, September 8). LCGC International. [Link]
Genotoxic Impurities and Mutagenic Impurities Analysis. (n.d.). Intertek. [Link]
Headspace GCFID Testing in Pharma: A QA Team's Guide. (2026, February 13). ResolveMass Laboratories Inc. [Link]
Development of a method for the derivatization of ethanolamines and its application to sand samples. (2021, September 18). ResearchGate. [Link]
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005, September 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). The Pharma Guidance. [Link]
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). PMC. [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Applied Pharmaceutics. [Link]
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (n.d.). ResearchGate. [Link]
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020, October 1). International Journal of Pharmaceutical Sciences and Research. [Link]
Ethanolamine Analysis by GC/MS using a Zebron™ ZB-5MSPLUS ™ GC Column. (n.d.). Phenomenex. [Link]
Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams. (2026, February 13). YouTube. [Link]
{Development of a method for the derivatization of ethanolamines and its application to sand samples}. (2021, September 18). The Distant Reader. [Link]
Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC. [Link]
Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. (2022, May 20). Phenomenex. [Link]
A Senior Application Scientist's Guide to Validating Chiral Purity of Methylamino Pentanol Intermediates
In the landscape of pharmaceutical development, the stereochemical integrity of drug intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1][2] Methylamin...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stereochemical integrity of drug intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1][2] Methylamino pentanol and its derivatives are pivotal chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring their enantiomeric purity is paramount, as the presence of an undesired enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even significant off-target toxicity.[1] This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of these crucial intermediates, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Chiral Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[1][3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties.[1] Therefore, regulatory agencies worldwide mandate stringent control over the chiral purity of pharmaceutical compounds.[4] For an intermediate like methylamino pentanol, which may be incorporated early in a multi-step synthesis, establishing its enantiomeric excess (e.e.) is a foundational step that dictates the stereochemical outcome of the final API.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for amino alcohols like methylamino pentanol can be approached through several analytical methodologies. The most prevalent and powerful of these are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][5] Each technique offers a unique set of advantages and is suited to different stages of the drug development workflow, from high-throughput screening to rigorous quality control.
Table 1: Performance Comparison of Key Analytical Techniques
The choice of analytical technique is often dictated by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. Below, we delve into the practical application of each method for the chiral analysis of methylamino pentanol intermediates.
Chiral HPLC remains the gold standard for determining enantiomeric purity due to its robustness, versatility, and high resolving power.[1][6] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).[16]
Causality Behind Experimental Choices: The selection of the CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[7] The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time.
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® series) to identify the optimal stationary phase.
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
Sample Preparation: Dissolve a known concentration of the methylamino pentanol intermediate in the mobile phase.
Instrument Setup:
HPLC System: A standard HPLC system with a UV detector is sufficient.
Flow Rate: Typically 0.5 - 1.5 mL/min.
Column Temperature: Maintain at a constant temperature (e.g., 25 °C) to ensure reproducibility.
Detection Wavelength: Select a wavelength where the analyte has maximum absorbance.
Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Workflow Diagram: Chiral HPLC
Caption: Workflow for chiral purity analysis by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and environmental sustainability.[3][8] By using supercritical carbon dioxide as the primary mobile phase, SFC dramatically reduces solvent consumption and analysis time.[3][12]
Causality Behind Experimental Choices: The principles of stationary phase selection in SFC are similar to those in HPLC, with polysaccharide-based CSPs being widely used.[12] The use of supercritical CO2 as the mobile phase allows for higher flow rates and faster equilibration times, leading to increased sample throughput.[3]
Column Selection: Utilize the same screening approach as for HPLC, with a preference for columns packed with smaller particles for higher efficiency.
Mobile Phase: The mobile phase consists of supercritical CO2 with a small percentage of a polar co-solvent (e.g., methanol, ethanol).
Sample Preparation: Dissolve the sample in the co-solvent.
Instrument Setup:
SFC System: A dedicated SFC system with a back-pressure regulator is required.
Flow Rate: Typically 2-5 mL/min.
Back Pressure: Maintained at a level to keep CO2 in its supercritical state (e.g., 100-150 bar).
Column Temperature: Controlled to ensure reproducible separations.
Detection: UV or Mass Spectrometry (MS) detection.
Injection and Data Acquisition: Inject the sample and acquire the chromatogram.
Quantification: Calculate the % e.e. as described for HPLC.
Workflow Diagram: Chiral SFC
Caption: Workflow for chiral purity analysis by SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity.[10] The technique relies on the use of a chiral discriminating agent (CDA), which can be either a chiral solvating agent (CSA) or a chiral derivatizing agent, to induce chemical shift differences between the enantiomers.[9][10]
Causality Behind Experimental Choices: For amino alcohols, chiral derivatizing agents that form diastereomeric esters or amides are often employed.[17] Alternatively, chiral solvating agents like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can be used to form transient diastereomeric complexes.[9][17] The choice depends on the reactivity of the analyte and the desired level of chemical shift separation.
Reagent Selection: Choose an appropriate chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent.
Sample Preparation:
Derivatization: React the methylamino pentanol intermediate with the chiral derivatizing agent to form diastereomers. Purify the diastereomers if necessary.
Solvating Agent: Simply mix the analyte with the chiral solvating agent in an appropriate deuterated solvent.[10]
NMR Acquisition:
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.
Experiment: Acquire a standard proton (¹H) NMR spectrum.
Data Analysis:
Identify a pair of well-resolved signals corresponding to the two diastereomers.
Integrate the signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample.
Calculate the % e.e. from the integral values.
Workflow Diagram: Chiral NMR
Caption: Workflow for chiral purity analysis by NMR.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The validation of chiral purity for methylamino pentanol intermediates is a critical aspect of pharmaceutical development that demands a rigorous and well-considered analytical strategy. While chiral HPLC remains a workhorse in many quality control laboratories, the speed and environmental benefits of SFC make it an increasingly attractive option, particularly for high-throughput applications.[3][8][11] NMR spectroscopy provides a valuable orthogonal technique for rapid analysis and structural confirmation.[10]
Ultimately, the most robust approach often involves the use of multiple analytical techniques to provide a comprehensive and self-validating assessment of chiral purity. By understanding the principles and practical considerations of each method, researchers can confidently ensure the stereochemical integrity of their intermediates, paving the way for the development of safe and effective chiral drugs.
References
Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society. [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal. [Link]
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. PubMed. [Link]
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1 H NMR. RSC Publishing. [Link]
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Wiley Online Library. [Link]
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing). [Link]
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]
A Comparative Guide to the Crystallographic Analysis of 4,4-Dimethyl-1-(methylamino)pentan-3-ol Salts
Introduction: The Critical Role of Solid-State Structure in Drug Development In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a crystalline solid is of paramount importance. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solid-State Structure in Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a crystalline solid is of paramount importance. The crystal structure of an active pharmaceutical ingredient (API) dictates a cascade of critical physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and mechanical characteristics. These properties, in turn, govern the API's bioavailability and the manufacturability of the final drug product. For a molecule like 4,4-Dimethyl-1-(methylamino)pentan-3-ol, a chiral amino alcohol with potential therapeutic applications, understanding its solid-state behavior through its various salt forms is a prerequisite for rational drug development.
This guide addresses the current landscape of crystallographic data for salts of 4,4-Dimethyl-1-(methylamino)pentan-3-ol. A thorough search of the Cambridge Structural Database (CSD), the world's leading repository for small-molecule crystal structures, reveals a notable absence of publicly available, experimentally determined crystal structures for this compound or its salts[1][2]. This data gap presents both a challenge and an opportunity. This document serves as a comprehensive guide for researchers and drug development professionals, outlining not only the established methodologies for obtaining this crucial data but also providing a comparative analysis based on the crystallographic principles of analogous compounds. We will explore the likely structural disparities between two common salt forms—the hydrochloride and the tartrate—grounding our expert insights in established experimental data from structurally related amino alcohol salts.
Part 1: The Experimental Workflow for Crystal Structure Determination
The journey from a synthesized molecule to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of physical chemistry. Each step is designed to produce a single crystal of sufficient quality for analysis and to ensure the resulting data is accurate and reliable.
Step 1: Synthesis and Salt Formation
The parent compound, 4,4-Dimethyl-1-(methylamino)pentan-3-ol, is a chiral amino alcohol featuring a secondary amine, a hydroxyl group, and a bulky tert-butyl group. The presence of the basic secondary amine makes it an ideal candidate for salt formation, a common strategy to improve the solubility and stability of an API.
Hydrochloride Salt: This is typically prepared by reacting the free base, dissolved in a suitable solvent like isopropanol or ethyl acetate, with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting salt often precipitates directly or upon cooling.
Tartrate Salt: As a chiral dicarboxylic acid, tartaric acid can be used for chiral resolution and forms salts with distinct crystal packing. The salt is formed by combining the free base with L- or D-tartaric acid in a solvent such as ethanol or methanol, often with gentle heating to ensure complete dissolution before cooling.
The choice of counter-ion (e.g., chloride vs. tartrate) is a critical experimental decision. A simple, spherical anion like chloride (Cl⁻) primarily acts as a single-point hydrogen bond acceptor. In contrast, the chiral tartrate anion offers multiple hydrogen bond donor (hydroxyl) and acceptor (carboxyl) sites, predisposing it to form more complex and often robust three-dimensional hydrogen-bonding networks[3][4].
Step 2: Crystallization for Single-Crystal X-ray Diffraction (SC-XRD)
The goal of this stage is to grow a single, defect-free crystal, typically 0.1-0.3 mm in each dimension. The method of crystallization is crucial and often requires screening various conditions.
Methodology: Slow Evaporation. A nearly saturated solution of the salt is prepared in a chosen solvent or solvent system and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth.
Methodology: Vapor Diffusion. This technique involves placing a concentrated solution of the sample in a small, open container, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the sample is insoluble. The vapor of the anti-solvent slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.
Causality in Solvent Selection: The choice of solvent is critical. Solvents that engage in hydrogen bonding (e.g., alcohols, water) can compete with the intermolecular interactions of the salt, potentially leading to the inclusion of solvent molecules in the crystal lattice (solvates) or inhibiting growth altogether. Conversely, less interactive solvents (e.g., acetonitrile, acetone) may promote the desired salt-to-salt interactions. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is the standard, authoritative approach.
Step 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the crystal structure.
Data Collection: The crystal is rotated in the X-ray beam, and thousands of diffraction intensities are measured at various orientations.
Unit Cell Determination & Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal. The symmetry of the diffraction pattern allows for the assignment of one of the 230 possible space groups, which describes the symmetry elements within the crystal.
Structure Solution & Refinement: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This initial model is then refined against the experimental data to achieve the best possible fit, a process that minimizes the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-determined small-molecule structure.
This entire workflow constitutes a self-validating system. The final refined structure must be chemically sensible and must accurately reproduce the experimental diffraction data, ensuring the trustworthiness of the result.
Hydrogen Bond Donors: The protonated secondary amine (R₂NH₂⁺) and the hydroxyl group (-OH).
Hydrogen Bond Acceptor: The chloride anion (Cl⁻).
Expected Interactions: We anticipate strong N-H···Cl and O-H···Cl hydrogen bonds. As seen in the crystal structures of norephedrine and norpseudoephedrine hydrochlorides, the ammonium and hydroxyl groups both form hydrogen bonds to the chloride anions.[1] The bulky, non-polar tert-butyl group will likely dominate packing through weaker van der Waals interactions, potentially leading to segregated polar (hydrogen-bonded) and non-polar regions within the crystal lattice. The overall structure is likely to be relatively simple, dominated by ion-pairing and these key hydrogen bonds.
4,4-Dimethyl-1-(methylamino)pentan-3-ol Tartrate:
Hydrogen Bond Donors: The API's R₂NH₂⁺ and -OH groups, plus the two hydroxyl groups of the tartrate anion.
Hydrogen Bond Acceptors: The four oxygen atoms of the two carboxylate groups and the two hydroxyl groups of the tartrate anion.
Expected Interactions: The multitude of donor and acceptor sites on the tartrate anion allows for the formation of extensive and highly directional three-dimensional hydrogen-bonding networks. As demonstrated in the structure of (S)-sec-butylammonium L-tartrate, these salts typically feature intricate networks of N-H···O and O-H···O interactions, often incorporating water molecules.[3] These robust networks can lead to denser packing and higher melting points compared to the corresponding hydrochloride salts. The chirality of the tartrate anion will also enforce a specific chiral space group.
Experimental Comparison with Analogous Compounds
To ground our theoretical discussion, we present experimental data from the CSD for representative amino alcohol salts.
Ion-pairing dominates, with hydrogen bonds linking units.
Extensive hydrogen-bonding network forms columns.
Expert Analysis of Comparative Data:
The data clearly illustrates the principles outlined previously. The norephedrine hydrochloride structure is organized by hydrogen bonds to the single chloride acceptor, resulting in a relatively straightforward packing arrangement.[1] In stark contrast, the sec-butylammonium tartrate structure is a complex three-dimensional assembly held together by a dense network of hydrogen bonds involving the tartrate ion and a water molecule.[3]
For 4,4-Dimethyl-1-(methylamino)pentan-3-ol, we can infer that:
The Hydrochloride Salt will likely crystallize in a common centrosymmetric or non-centrosymmetric space group, with a packing motif dictated by N-H···Cl and O-H···Cl bonds and the steric demand of the tert-butyl group.
The Tartrate Salt will crystallize in a chiral space group and will almost certainly exhibit a complex 3D hydrogen-bonded network. This robust network may confer greater thermal stability and potentially lower solubility compared to the hydrochloride salt.
Conclusion
While experimental crystal structure data for 4,4-Dimethyl-1-(methylamino)pentan-3-ol salts remains to be published, a comprehensive understanding of its potential solid-state behavior can be achieved through established crystallographic principles. By following a rigorous experimental workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise atomic arrangements of its various salt forms.
The comparative analysis of hydrochloride and tartrate salts, supported by experimental data from analogous compounds, strongly suggests that the choice of counter-ion will have a profound impact on the resulting crystal packing. The simple hydrogen-bonding scheme of the hydrochloride is expected to produce a less complex structure than the extensive, three-dimensional network anticipated for the tartrate salt. These structural differences are the root cause of variations in critical pharmaceutical properties. Obtaining and comparing this experimental data is, therefore, an essential step in the rational development of 4,4-Dimethyl-1-(methylamino)pentan-3-ol as a potential therapeutic agent.
References
[Referenced throughout, but no specific cit
Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine hydrochloride and (1R,2R)-Norpseudoephedrine hydrochloride. Helvetica Chimica Acta. [Link]
Crystal structure of (S)-sec-butylammonium l-tartrate monohydrate. IUCrData. [Link]
[Referenced throughout, but no specific cit
[Referenced throughout, but no specific cit
[Referenced throughout, but no specific cit
[Referenced throughout, but no specific cit
Crystal packing along of L-tartrate salt (top left) and along... - ResearchGate. [Link]
Operational Safety & Handling Protocol: 4,4-Dimethyl-1-(methylamino)pentan-3-ol
Executive Summary & Chemical Identity 4,4-Dimethyl-1-(methylamino)pentan-3-ol is a specialized amino-alcohol intermediate characterized by a bulky tert-butyl-like tail and a secondary amine motif. In drug development, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4,4-Dimethyl-1-(methylamino)pentan-3-ol is a specialized amino-alcohol intermediate characterized by a bulky tert-butyl-like tail and a secondary amine motif. In drug development, this structural class often serves as a chiral building block or a precursor for complex alkaloids and analgesics.
Handling this compound requires a safety strategy that addresses two distinct chemical behaviors: the basicity/corrosivity of the secondary amine and the solvent-like permeability of the alcohol chain. This guide moves beyond generic "safety rules" to provide a mechanism-based handling protocol.
Chemical Profile & Anticipated Hazards (SAR Analysis)
Since specific GHS data is often proprietary for rare intermediates, the following risk profile is derived from Structure-Activity Relationships (SAR) of analogous amino-alcohols (e.g., Dimethylaminoethanol).
Thickness: Minimum 0.11 mm (4 mil) for incidental splash.
Glove Change Interval: Every 30 minutes of active handling or immediately upon splash.
Secondary Recommendation (Immersion/Spill Cleanup):Laminate Film (Silver Shield/4H)
Why: Amines have high permeation rates through standard nitrile during prolonged contact. Laminate film offers >480 min breakthrough time.
Eye & Face Defense[1][2]
Standard:Chemical Splash Goggles (Indirect Vented). Safety glasses are unacceptable for liquid handling of amines due to the risk of vapor irritation to the lacrimal glands and direct splash injury.
High-Volume (>500 mL): Add a Face Shield over goggles.
Respiratory Protection[1]
Engineering Control First: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Respirator (If Hood Unavailable/Spill): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure "Amine" designation.
Operational Workflow: Safe Transfer Protocol
Objective: Transfer reagent from stock bottle to reaction vessel without exposure or contamination.
The "Static-Free" Transfer Method
Amino-alcohols can be viscous and sticky. Pouring leads to drips on threads, which oxidize and seize caps.
Stabilize: Clamp the receiving vessel.
Inert Gas Blanket: Flush the receiving vessel with Nitrogen/Argon.
Syringe Transfer: For volumes <50 mL, use a glass syringe with a long-gauge needle (18G). Avoid plastic syringes if possible, as amines can leach plasticizers over time.
Wipe Down: Immediately wipe the stock bottle threads with a dry Kimwipe, then a Kimwipe dampened with weak acetic acid (vinegar) to neutralize residue before recapping.
Visualization: Safe Handling Logic Flow
The following diagram outlines the decision logic for handling this specific intermediate.
Figure 1: Decision logic for the safe aliquoting and transfer of amino-alcohol intermediates.
Emergency & Disposal Protocols
Spill Management (Amine Specific)
Standard spill kits often rely on clay absorbents which do not neutralize the hazard.
Evacuate & Ventilate: If outside a hood, clear the area.
Neutralize: Do not use strong mineral acids (HCl) to neutralize, as this generates excessive heat and fumes. Use Citric Acid or Sodium Bisulfate powder to gently neutralize the spill.
Absorb: Once pH is neutral (check with paper), absorb with vermiculite or dry sand.
Collect: Scoop into a hazardous waste bag labeled "Contaminated Debris - Amine."
Waste Disposal Strategy
Improper segregation of this chemical is a common cause of lab accidents (pressure buildup in waste drums).
Waste Stream
Status
Rationale
Acidic Organic Waste
FORBIDDEN
Mixing amines with acid waste causes immediate exotherm and potential geysering.
General Organic Waste
Conditional
Only if the waste stream is pH neutral.
Basic Organic Waste
PREFERRED
Segregate with other amines/bases (e.g., Pyridine, Triethylamine).
References
National Institute of Standards and Technology (NIST). (2023). 4,4-dimethyl-1-pentanol (Analog Structure Data). NIST Chemistry WebBook, SRD 69.[1] [Link]
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Dimethylaminoethanol (Amine functional group analog).[Link]